Diheptyl phthalate
Description
DiHpP as a Phthalate (B1215562) Ester: Chemical Structure and Classification
Diheptyl phthalate is chemically classified as a diester of phthalic acid and heptanol (B41253). chemsrc.comebi.ac.uk Its structure consists of a benzene-1,2-dicarboxylic acid backbone with two heptyl ester side chains. ebi.ac.uk The general chemical formula for DiHpP is C22H34O4, and its molecular weight is approximately 362.50 g/mol . ontosight.aichemsrc.com The CAS Registry Number for the n-heptyl isomer is 3648-21-3. ontosight.aichemsrc.comebi.ac.uk
Phthalates are broadly categorized based on the length of their alkyl chains. DiHpP, with its seven-carbon chains, is considered a high-molecular-weight phthalate. This classification is significant as the physicochemical properties and biological behavior of phthalates are often related to their molecular weight and the branching of their alkyl chains.
The synthesis of phthalate esters like DiHpP typically involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol, in this case, heptanol. chemsrc.comresearchgate.netwikipedia.org The reaction is generally carried out at elevated temperatures and may use a catalyst to drive the reaction to completion. researchgate.netgoogle.com
Physicochemical Properties of this compound:
| Property | Value |
| Physical State | Colorless, oily liquid. ontosight.aiilo.org |
| Molecular Formula | C22H34O4. ontosight.aichemsrc.comebi.ac.uk |
| Molecular Weight | 362.503 g/mol . chemsrc.comebi.ac.uk |
| Boiling Point | 396.9 ± 10.0 °C at 760 mmHg. chemsrc.com |
| Melting Point | < -40 °C. chemsrc.com |
| Density | Approximately 1.0 g/cm³. chemsrc.com |
| Water Solubility | Very low. ontosight.ai |
| LogP (Octanol-Water Partition Coefficient) | 8.01. chemsrc.com |
Historical Context of DiHpP Research and Related Phthalates
Research into phthalates began in the early 20th century, with their commercial use as plasticizers starting in the 1920s and becoming widespread by the 1930s. researchgate.net The initial focus of research was on their efficacy in rendering plastics like polyvinyl chloride (PVC) more flexible and durable. wikipedia.orgumd.edu
Early toxicological studies on phthalates were primarily concerned with acute toxicity. However, as their production and use increased, so did their presence in the environment, leading to a shift in research focus. By the latter half of the 20th century, scientific investigations began to explore the potential for chronic health effects and environmental persistence.
A significant portion of historical phthalate research has centered on di(2-ethylhexyl) phthalate (DEHP), one of the most widely produced and used phthalates. nih.govwho.intnih.gov DEHP's extensive use in a vast array of consumer and medical products has made it a benchmark compound for studying the environmental fate and toxicological profile of high-molecular-weight phthalates. nih.govnih.govcdc.gov Research on DEHP has paved the way for investigations into other phthalates, including DiHpP, as scientists sought to understand the structure-activity relationships within this large class of compounds. nih.gov
Significance of DiHpP in Contemporary Chemical and Environmental Research
In recent years, this compound has gained increasing attention in chemical and environmental research. medchemexpress.com This is largely due to its detection in various environmental matrices and its potential to act as an endocrine disruptor. ontosight.aimedchemexpress.com
The widespread use of phthalates in consumer products leads to their continuous release into the environment through leaching, volatilization, and disposal. nih.govresearchgate.net Consequently, DiHpP and other phthalates have become ubiquitous environmental contaminants, found in air, water, soil, and sediment. who.intresearchgate.netfrontiersin.org
Modern analytical techniques have become crucial for detecting and quantifying DiHpP in environmental and biological samples. cdc.gov Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common methods employed. cdc.govresearchgate.netmdpi.com These advanced analytical methods allow for the detection of trace levels of DiHpP, which is essential for assessing human exposure and environmental contamination. researchgate.net
Overview of Research Gaps and Future Directions for DiHpP Studies
Despite the growing body of research on DiHpP, several knowledge gaps remain, highlighting areas for future investigation.
Comprehensive Exposure Assessment: While DiHpP has been detected in various environmental media, more comprehensive studies are needed to fully characterize human exposure pathways and levels. researchgate.net Future research should aim to quantify DiHpP concentrations in a wider range of consumer products, indoor environments, and food sources. researchgate.neteuropa.eu
Long-Term Health Effects: The majority of toxicological data for phthalates comes from studies on more common compounds like DEHP. tandfonline.com There is a need for more in-depth, long-term studies specifically on DiHpP to better understand its potential health effects, particularly concerning endocrine disruption and developmental toxicity. tandfonline.comwa.gov
Mixture Effects: Humans and wildlife are typically exposed to a mixture of different phthalates and other environmental chemicals. mdpi.com Future research should investigate the combined effects of DiHpP with other phthalates and endocrine disruptors to assess potential synergistic or antagonistic interactions.
Environmental Fate and Transformation: Further research is required to fully elucidate the environmental fate of DiHpP, including its degradation pathways and the formation of potential transformation products. Understanding these processes is critical for predicting its environmental persistence and impact.
Development of Safer Alternatives: A significant area of future research involves the development and evaluation of safer, non-phthalate plasticizers. umd.edu This includes assessing their performance as plasticizers as well as their toxicological and environmental profiles to ensure they are viable and less hazardous alternatives.
Structure
2D Structure
Properties
IUPAC Name |
diheptyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
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InChI Key |
JQCXWCOOWVGKMT-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
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Molecular Formula |
C22H34O4 | |
| Record name | DI-n-HEPTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID8040779 | |
| Record name | Diheptyl phthalate | |
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Molecular Weight |
362.5 g/mol | |
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Physical Description |
Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID. | |
| Record name | DIHEPTYL PHTHALATE | |
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Boiling Point |
360 °C | |
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Flash Point |
224 °C c.c. | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils | |
| Record name | DIHEPTYL PHTHALATE | |
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Density |
1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99 | |
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Vapor Pressure |
0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002 | |
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Color/Form |
Colorless liquid | |
CAS No. |
3648-21-3, 68515-44-6 | |
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Environmental Occurrence and Distribution of Diheptyl Phthalate
Detection and Quantification in Environmental Matrices
The detection of diheptyl phthalate (B1215562) in the environment is often part of broader monitoring programs for phthalate esters. These substances are considered widespread, and their presence is frequently linked to industrial and municipal waste streams. industrialchemicals.gov.aunih.gov
Specific quantitative data for diheptyl phthalate in various aquatic environments is limited, as monitoring studies have historically focused on more prevalent phthalates like DEHP and Dibutyl phthalate (DBP). frontiersin.org However, assessments by regulatory bodies sometimes group this compound with other medium-chain phthalates for evaluation. canada.ca A study of a marine aquatic food web detected this compound (DIHpP), among other phthalates, confirming its presence in marine ecosystems. industrialchemicals.gov.au Phthalates can enter aquatic systems through wastewater from production and processing activities. marinebiodiversity.org While many wastewater treatment plants show high removal efficiencies for phthalates in general, trace amounts can still be discharged into surface waters. frontiersin.org
This compound has been detected in terrestrial environments, particularly in sediments. Due to their chemical properties, higher molecular weight phthalates tend to adsorb strongly to soil and sediment particles. epa.govresearchgate.net This makes soil and especially sediment significant sinks for these compounds. marinebiodiversity.org
A 2021 survey of waterbodies in Washington State, USA, included this compound (DHpP) in its analysis of freshwater sediments. Although it was not one of the most frequently detected or abundant phthalates, its presence was confirmed. wa.gov
Below is a data table summarizing the findings for DHpP from that study.
| Parameter | Value | Source |
| Matrix | Freshwater Sediment | wa.gov |
| CAS RN | 3648-21-3 | wa.gov |
| Detection Frequency | 1 out of 19 samples | wa.gov |
| Concentration | 47.4 J µg/kg dw | wa.gov |
| J: The analyte was positively identified; the associated numerical value is the approximate concentration of the analyte in the sample. |
Phthalates are considered semi-volatile organic compounds (SVOCs) and can be released from consumer products into the indoor environment, where they can accumulate in dust. nih.govau.dk Higher molecular weight phthalates are more likely to be found in indoor dust. epa.gov While specific studies focusing solely on this compound in the atmosphere and indoor dust are not widely available, research on phthalates as a class indicates that indoor dust acts as a significant reservoir. au.dkresearchgate.net Human exposure is often higher in indoor environments, and ingestion of dust is a notable non-dietary exposure pathway. researchgate.net
Terrestrial Environments: Soil and Sediments
Environmental Fate and Transport Mechanisms
The environmental fate of this compound is governed by its physicochemical properties, which determine how it moves and persists in different environmental compartments. Generally, medium-chain phthalates are hydrophobic and capable of adsorbing to soil and sediment particles. canada.ca
A primary pathway for this compound to enter the environment is through leaching or migration from the plastic products in which it is used. industrialchemicals.gov.aucanada.ca Since plasticizers like DHpP are not chemically bound to the polymer matrix, they can be released over time from products such as PVC. au.dkresearchgate.net This process can be influenced by environmental factors like temperature and the presence of solvents. acs.org The extensive production of plastic-containing goods has resulted in phthalates becoming ubiquitous environmental contaminants. nih.gov
Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, air, and food. Bioconcentration is a more specific process where a chemical is absorbed from the water.
Data from Japan's Ministry of International Trade and Industry (MITI) indicates that this compound has a low potential for accumulation. ymparisto.fi Studies on carp (B13450389) (Cyprinus carpio) exposed to different concentrations of DHpP yielded varying bioconcentration factors (BCF), as detailed in the table below. ymparisto.fi
| Parameter | Value | Source |
| Organism | Carp (Cyprinus carpio) | ymparisto.fi |
| Exposure Concentration | 1 mg/l | ymparisto.fi |
| Bioconcentration Factor (BCF) | 0.9 - 2.2 | ymparisto.fi |
| Exposure Concentration | 0.1 mg/l | ymparisto.fi |
| Bioconcentration Factor (BCF) | 6.2 - 16.7 | ymparisto.fi |
Furthermore, a study on a marine food web that detected this compound found that higher molecular weight phthalates exhibited a negative correlation with trophic level, suggesting a low potential to biomagnify, or become more concentrated up the food chain. industrialchemicals.gov.au This is often attributed to the ability of organisms to metabolize the compound. sfu.ca
Photodegradation and Hydrolysis in Natural Conditions
The environmental persistence of phthalate esters is largely determined by their susceptibility to various degradation processes, with abiotic pathways such as photodegradation and hydrolysis playing a role. For phthalates in general, these abiotic degradation processes are considered to be relatively slow under typical environmental conditions. researchgate.netecn.nl
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is particularly slow for phthalate esters. For instance, the hydrolysis half-life for Di(2-ethylhexyl) phthalate (DEHP), a well-studied analogue, can range from several decades to over 100 years at a neutral or slightly alkaline pH. who.intiwaponline.com For the group of medium-chain phthalates, which includes this compound isomers like Diisoheptyl phthalate (DIHepP), abiotic degradation processes like hydrolysis are also considered to be slow. canada.ca While specific quantitative data for this compound is limited in publicly available literature, its structure suggests that its rate of hydrolysis would be insignificant in most natural water bodies.
Analytical Methodologies for Diheptyl Phthalate and Its Metabolites
Advanced Sample Preparation Techniques
Effective sample preparation is a critical first step to isolate and concentrate diheptyl phthalate (B1215562) and its metabolites from the sample matrix, thereby enhancing the accuracy and sensitivity of subsequent analyses. The choice of technique depends on the matrix's complexity and the target analytes' physicochemical properties.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for preparing samples for phthalate analysis. mdpi.com LLE partitions analytes between two immiscible liquid phases, while SPE uses a solid sorbent to adsorb the analytes from a liquid sample, which are then eluted with a small volume of solvent. uniroma1.it
Optimization of these methods is crucial for achieving high recovery and minimizing contamination. For LLE, factors such as solvent choice, solvent-to-sample volume ratio, pH, and extraction time are optimized. mdpi.com For SPE, key parameters include the selection of the sorbent material (e.g., C18, polymeric), conditioning and equilibration of the cartridge, sample loading flow rate, wash steps, and the choice and volume of the elution solvent. uniroma1.itgeomar.de For instance, in the analysis of hot drinks, SPE using a C18 cartridge involved passing 40 mL of the sample through the cartridge, drying the adsorbent, and eluting the phthalates with 3 mL of n-heptane. uniroma1.it
Recent advancements include miniaturized versions like dispersive liquid-liquid microextraction (DLLME), which significantly reduces solvent consumption and extraction time. uniroma1.itresearchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of analytes into the extraction solvent. rsc.org
The analysis of diheptyl phthalate is often complicated by matrix effects, where components of the sample other than the analyte interfere with the quantification process. In environmental samples like soil, sediment, and water, humic acids, lipids, and other organic matter can co-extract with phthalates, leading to signal suppression or enhancement in the final analysis. mdpi.comnih.gov For example, complex organic matrices can lead to high analytical interference and low recovery of analytes. mdpi.com
Biological samples such as urine and blood present their own challenges. Urine is a preferred matrix for biomonitoring non-persistent chemicals like phthalates because it is non-invasive to collect and phthalate metabolites are often more abundant than in other matrices. epa.ienih.gov However, the presence of salts, pigments, and proteins can interfere with the analysis. oup.com Blood and serum are more difficult to analyze due to the presence of esterases that can hydrolyze phthalate diesters, potentially leading to artificially high measurements of their monoester metabolites. epa.ieoup.com
A significant source of interference and contamination in phthalate analysis is their ubiquitous presence in laboratory materials, including solvents, glassware, and plasticware. geomar.deresearchgate.net This background contamination can make the reliable analysis of trace concentrations of DHP exceptionally difficult. geomar.de Rigorous quality control measures, such as using pre-cleaned glassware baked at high temperatures and running procedural blanks, are essential to minimize these interferences. geomar.deresearchgate.net
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Chromatographic and Spectrometric Quantification
Following sample preparation, chromatographic techniques are employed to separate this compound and its metabolites from other compounds. This separation is followed by spectrometric detection for identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. slideshare.net
GC-MS offers high sensitivity and reproducibility, with extensive spectral libraries available for compound identification. mdpi.com For phthalate analysis, electron ionization (EI) is a common ionization technique. mdpi.com The system can be operated in different modes, such as full scan, to identify unknown compounds, or selected ion monitoring (SIM), to increase sensitivity for target analytes. mdpi.comoregonstate.edu For example, a GC-MS method was developed to analyze 31 phthalates, where this compound was found to co-elute with bis(2-ethylhexyl) phthalate but could be resolved by mass spectrometry. oregonstate.edu Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by using multiple reaction monitoring (MRM), which is particularly useful for complex matrices. mdpi.comnih.gov
Table 1: Example of GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Column | DB-5MS (or similar) |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Start at 60°C, ramp to 300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (Example) | m/z 149, 167, 279 |
For the analysis of less volatile and more polar compounds, such as the metabolites of this compound (e.g., monoheptyl phthalate), liquid chromatography-mass spectrometry (LC-MS) is the preferred method. biorxiv.orgmdpi.com Phthalate metabolites in biological samples are often conjugated (e.g., with glucuronic acid) and require an enzymatic hydrolysis step before extraction to measure the total concentration. nih.govscirp.org
LC separates compounds in a liquid mobile phase as they pass through a column packed with a solid stationary phase. slideshare.net Reversed-phase chromatography with a C18 or phenyl column is commonly used for phthalate metabolite analysis. researchgate.net The separated analytes are then detected by a mass spectrometer, typically using electrospray ionization (ESI). oup.com
LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantifying metabolites in complex biological matrices like urine and serum. oup.comresearchgate.net The use of isotopically labeled internal standards is crucial for correcting for matrix effects and variations in instrument response, ensuring accurate quantification. oup.comnih.gov High-resolution mass spectrometry (HRMS), such as with a Quadrupole Time-of-Flight (QTOF) instrument, allows for the detection and quantification of numerous compounds in a single analysis and can help identify unknown metabolites. nih.govbiorxiv.orgnih.gov
Table 2: Example of LC-MS/MS Parameters for Phthalate Metabolite Analysis
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl |
| Mobile Phase | Gradient of water and methanol/acetonitrile with an additive (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (Example for a Monoalkyl Phthalate) | m/z 277 → 134 |
Hyphenated techniques involve coupling two or more analytical methods to achieve superior analytical performance. slideshare.net The combination of a separation technique with a detection technique, such as GC-MS or LC-MS, is a standard example. slideshare.net
To further enhance resolution and sensitivity, more advanced hyphenated systems are employed. Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly increased peak capacity and separation power compared to conventional GC-MS, allowing for the resolution of co-eluting compounds in highly complex samples.
Another advanced technique is the use of differential mobility spectrometry (DMS) coupled with LC-MS. DMS, like that used in SelexION® technology, separates ions based on their mobility in a gas phase under an electric field before they enter the mass spectrometer. This provides an additional dimension of separation, which is particularly useful for resolving isomeric compounds that are difficult to separate by chromatography alone. sciex.com These advanced hyphenated techniques are critical for pushing the limits of detection and achieving unambiguous identification of phthalates and their metabolites in challenging analytical scenarios. sciex.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
Development and Validation of Novel Analytical Methods
The identification of novel metabolites of this compound (DiHpP) and biomarkers of exposure is greatly advanced by the application of untargeted metabolomics strategies, which utilize High-Resolution Mass Spectrometry (HRMS). nih.gov This approach aims to capture a comprehensive profile of all detectable small molecules in a biological sample, such as urine, to discover compounds that are significantly altered by exposure to a specific substance. lcms.cz Unlike targeted analyses that look for predefined molecules, untargeted metabolomics is a hypothesis-generating tool ideal for discovering previously unknown biotransformation products. lcms.cz
The process typically involves coupling a chromatographic separation technique, like Ultra-High-Performance Liquid Chromatography (UPLC), with an HRMS instrument, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap mass analyzer. labrulez.comacs.org These instruments provide high mass resolving power (typically 10,000–500,000 FWHM) and mass accuracy, which are crucial for distinguishing metabolites from background ions and for determining their elemental composition. lcms.czlabrulez.com In a typical workflow, data from exposed and control group samples are acquired in full scan mode. lcms.cz The resulting complex datasets are then processed using advanced bioinformatics tools and multivariate statistical analyses, such as orthogonal partial least-squares discriminant analysis (OPLS-DA), to identify statistically significant mass signals that can be flagged as potential exposure markers. nih.govresearchgate.net
A study on a structurally similar phthalate, Di-(2-propylheptyl) phthalate (DPHP), illustrates this strategy's effectiveness. nih.gov Researchers used an HRMS-based metabolomics approach to screen for urinary biomarkers in rats administered with DPHP. nih.govresearchgate.net The OPLS-DA model successfully distinguished between different dose groups, and subsequent analysis identified 36 potential exposure marker candidates. researchgate.net Further investigation and chemical structure identification suggested that a biotransformation product, mono-(2-propyl-7-dihydroxy-heptyl) phthalate, could serve as a reliable biomarker for human exposure assessment. nih.govresearchgate.net This methodology is directly applicable to DiHpP for discovering its unique metabolic pathways and identifying sensitive and specific biomarkers of exposure in human populations.
Table 1: Key Instruments and Techniques in HRMS-Based Untargeted Metabolomics for Phthalates
| Technique/Instrument | Role in Analysis | Key Advantage | Reference |
| Liquid Chromatography (LC) | Separates complex mixtures of metabolites prior to detection. | Reduces ion suppression and separates isomers. | lcms.cz |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data for metabolite identification. | High resolving power improves annotation quality and allows retrospective data mining. | lcms.czlabrulez.com |
| Quadrupole Time-of-Flight (QTOF) | A hybrid HRMS instrument used for untargeted screening. | Offers high sensitivity and mass accuracy for identifying unknown compounds. | labrulez.comacs.org |
| Orbitrap | An HRMS instrument known for very high resolving power. | Enables confident determination of elemental compositions from accurate mass measurements. | labrulez.com |
| Multivariate Data Analysis (e.g., OPLS-DA) | Statistical method to find significant differences between sample groups. | Filters large datasets to identify meaningful signals and potential biomarkers. | nih.govresearchgate.net |
For the precise and accurate measurement of this compound and its metabolites, isotope-dilution mass spectrometry (ID-MS) is a premier analytical technique. aist.go.jp This method is considered a higher-order reference method due to its ability to minimize variations arising from sample matrix effects and instrument instability. colab.ws The core principle of ID-MS involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., deuterium-labeled DiHpP) to the sample as an internal standard before any extraction or cleanup steps. colab.ws
Because the stable isotope-labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation and analysis. Any loss of the analyte during these steps will be matched by a proportional loss of the labeled standard. The final quantification is based on the measured ratio of the native analyte to the isotopically labeled standard, which remains constant regardless of sample loss or matrix-induced signal suppression. This approach yields highly accurate and precise results. colab.ws
ID-MS is commonly paired with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). aist.go.jp For instance, the National Metrology Institute of Japan utilized both ID-GC/MS and ID-LC/MS to determine the certified values of various phthalates, including this compound, in a certified reference material (CRM) for polyvinyl chloride resin. aist.go.jp Similarly, a method for quantifying phthalate metabolites in urine used high-performance liquid chromatography coupled with isotope-dilution high-resolution mass spectrometry, demonstrating the ability to quantify metabolites at sub-parts-per-billion concentrations. cdc.gov The robustness of the ID-MS approach is highlighted by its exceptional repeatability (≤ 2.17%) and reproducibility (≤ 2.16 %) in studies quantifying other phthalates in complex matrices like PVC. colab.ws
Table 2: Performance Characteristics of an Isotope Dilution-GC/MS Method for Phthalate Quantification
| Parameter | Performance Metric | Significance | Reference |
| Selectivity | Effective separation of all target plasticizers without interference. | Ensures that the measurement for a specific phthalate is not affected by other similar compounds. | colab.ws |
| Repeatability | ≤ 2.17% | Indicates high precision when measurements are performed under the same conditions. | colab.ws |
| Reproducibility | ≤ 2.16 % | Indicates high precision when measurements are performed under different conditions (e.g., different days, analysts). | colab.ws |
| Relative Expanded Uncertainty | ≤ 5.6% | Quantifies the margin of doubt associated with the measurement, demonstrating high accuracy. | colab.ws |
High-Resolution Mass Spectrometry for Untargeted Metabolomics
Quality Assurance and Quality Control in DiHpP Analysis
Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential for generating reliable and defensible data in the analysis of this compound, primarily due to the ubiquitous nature of phthalates which can lead to sample contamination. epa.goveuropa.eu Every laboratory conducting phthalate analysis should establish a formal quality assurance program that documents all procedures and ensures data quality. epa.govwho.int
A critical aspect of QA/QC is minimizing background contamination. europa.eu This involves careful selection and testing of all reagents, solvents, and materials that come into contact with the sample. epa.gov Since phthalates can be present in plastic labware, glassware and aluminum foil should be checked for contamination, and original sample packaging should be used for storage when possible. europa.eu
Within each analytical batch, a specific set of QC samples must be analyzed to monitor method performance. epa.gov This includes a method blank to assess contamination from the laboratory environment and reagents, a laboratory control sample (LCS) to verify the accuracy of the analytical process, and matrix spike/matrix spike duplicate samples to evaluate the effect of the sample matrix on analyte recovery and method precision. epa.govnih.gov Furthermore, surrogate standards, which are compounds chemically similar to the analyte but not expected in the sample, should be added to every sample and QC standard to monitor the efficiency of the sample preparation and analysis steps. epa.gov Regular monitoring of QC sample results, often through control charts, allows for the assessment of method stability and reproducibility over time. europa.eunih.gov
Table 3: Key Quality Control Procedures in Phthalate Analysis
| QC Procedure | Purpose | Reference |
| Method Blank | To detect and quantify any contamination introduced during sample preparation and analysis. | epa.gov |
| Laboratory Control Sample (LCS) | To monitor the performance and accuracy of the entire analytical method in a clean, controlled matrix. | epa.gov |
| Matrix Spike / Duplicate | To assess the accuracy (recovery) and precision of the method within a specific sample matrix. | epa.gov |
| Surrogate Standards | To monitor the performance of extraction, cleanup, and the analytical system for each individual sample. | epa.gov |
| Reagent Checks | To ensure that solvents, acids, and other materials are free from phthalate contamination before use. | epa.gov |
| QC Charting | To visually monitor the performance of blank values, LCS, and spike recoveries over time to ensure consistency. | europa.eu |
Biodegradation and Bioremediation of Diheptyl Phthalate
Microbial Degradation Pathways and Mechanisms
The microbial breakdown of DiHpP is a multi-step process involving various microorganisms and enzymatic activities. This process ultimately converts the complex organic molecule into simpler, less harmful compounds that can be integrated into central metabolic pathways.
A diverse range of microorganisms, including both bacteria and fungi, have demonstrated the ability to degrade various phthalate (B1215562) esters. While specific studies focusing exclusively on Diheptyl phthalate are part of a broader body of research, the degradation of similar high-molecular-weight phthalates provides significant insights.
Gram-positive bacteria, in particular, are noted for their broad substrate spectrum, enabling them to degrade both low and high molecular weight phthalates. nih.gov Genera such as Rhodococcus, Gordonia, Bacillus, and Mycobacterium have been frequently identified as potent degraders of complex phthalates. nih.govnih.govnih.gov For instance, strains of Rhodococcus ruber have shown the capability to metabolize high concentrations of Di-(2-ethylhexyl) phthalate (DEHP), a structurally similar compound to DiHpP. mdpi.com Similarly, Gordonia species have been shown to utilize an array of endocrine-disrupting phthalates, including dioctyl phthalate isomers. nih.gov
Fungi also play a role in the breakdown of phthalates. Species such as Aspergillus versicolor and various members of the genera Fusarium and Pleurotus have been reported to mineralize these compounds. nih.govnih.govasm.org The ability of these microorganisms to attack plasticizers was recognized as early as the mid-20th century, with fungi and bacteria being isolated from degraded plastic films. asm.org
The following table summarizes key microorganisms involved in the degradation of high-molecular-weight phthalates, which are relevant to understanding DiHpP biodegradation.
| Kingdom | Genus/Species | Degraded Phthalate(s) | Reference(s) |
| Bacteria | Rhodococcus ruber | Di-(2-ethylhexyl) phthalate (DEHP) | mdpi.com |
| Gordonia sp. | Dioctyl phthalate (DnOP), DEHP | nih.gov | |
| Bacillus sp. | DEHP | iwaponline.com | |
| Mycobacterium sp. | DEHP | nih.gov | |
| Fungi | Aspergillus versicolor | Various plasticizers | asm.org |
| Fusarium culmorum | Di-n-butyl phthalate (DBP) | nih.govresearchgate.net | |
| Pleurotus ostreatus | Phthalate esters | nih.govnih.gov |
The initial and most critical step in the microbial degradation of DiHpP is the enzymatic hydrolysis of its ester bonds. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases, which cleave the ester linkages, separating the heptyl alcohol side chains from the phthalic acid backbone. nih.gov
These enzymes, which can include lipases, esterases, and cutinases, exhibit varying substrate specificities. nih.gov The degradation typically proceeds in a stepwise manner. First, a diesterase hydrolyzes one of the ester bonds, converting the this compound into Monoheptyl phthalate (MHpP) and a molecule of heptyl alcohol. Subsequently, a monoesterase acts on the MHpP, cleaving the remaining ester bond to yield phthalic acid and another molecule of heptyl alcohol. nih.gov
In addition to hydrolysis, oxidative processes can also be involved. For some complex phthalates, initial hydroxylation of the alkyl side chains by enzymes like cytochrome P450 monooxygenases can occur, which may be followed by processes such as β-oxidation to shorten the chains before hydrolysis. frontiersin.org The aerobic degradation of phthalates like DEHP involves a suite of enzymes, including oxygenases, hydrolases, decarboxylases, and dehydrogenases. iwaponline.com
The breakdown of this compound by microorganisms generates a series of metabolic intermediates. The primary intermediates are Monoheptyl phthalate (MHpP) and phthalic acid. nih.govnih.gov The formation of these intermediates has been consistently observed in the degradation of various phthalate esters. mdpi.complos.org
Monoheptyl phthalate (MHpP): This is the first major intermediate formed through the hydrolysis of one of the ester bonds of DiHpP. It is subsequently hydrolyzed to phthalic acid.
Phthalic acid (PA): As the central aromatic intermediate, phthalic acid is the common product of the initial hydrolysis stages for all phthalate esters. nih.gov The fate of phthalic acid is its further degradation through ring-cleavage pathways. Typically, phthalate dioxygenases catalyze the oxidation of phthalic acid to form protocatechuic acid. nih.gov
Protocatechuic acid: This dihydroxybenzoic acid is a key intermediate that can then enter central metabolic pathways. It is further metabolized through either intradiol or extradiol ring cleavage pathways, ultimately leading to compounds that can enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.gov
In some degradation pathways for other phthalates, intermediates such as benzoic acid have also been identified, which is then further metabolized. mdpi.com
The microbial catabolism of DiHpP and other phthalates is a highly regulated process at the molecular level. The genes encoding the necessary degradative enzymes are often organized in inducible operons. This means that the presence of the phthalate or its metabolites triggers the expression of these genes. nih.gov
Studies on the degradation of dioctyl phthalate isomers by Gordonia sp. have revealed the upregulation of specific esterase genes (estG2, estG3, and estG5) in response to the substrate. nih.govresearchgate.net Furthermore, the operons responsible for the metabolism of the intermediate phthalic acid (pht operon) and the subsequent intermediate protocatechuic acid (pca operon) are also induced. nih.govresearchgate.net
Differential gene expression analyses, such as real-time PCR and proteomic studies, have been instrumental in identifying the specific enzymes involved in the hydrolysis of different phthalate isomers. nih.gov For example, in one study, EstG5 was found to be primarily involved in the hydrolysis of di-n-octyl phthalate (DnOP), while EstG2 and EstG3 were more active on di(2-ethylhexyl) phthalate (DEHP). nih.govresearchgate.net Gene knockout experiments have further validated the specific roles of these enzymes in the degradation pathway. nih.govresearchgate.net This inducible and specific regulation ensures that the microorganisms efficiently produce the necessary enzymes only when the target pollutant is present, conserving cellular resources.
Metabolic Intermediates and Their Fates (e.g., Monoesters, Phthalic Acid)
Bioremediation Technologies for DiHpP-Contaminated Environments
Building on the understanding of microbial degradation pathways, bioremediation technologies aim to harness the power of microorganisms to clean up environments contaminated with DiHpP and other pollutants. Two primary strategies employed are bioaugmentation and biostimulation. nih.gov
Bioaugmentation is the process of introducing specific, pre-selected microorganisms with known degradative capabilities into a contaminated site. nih.gov This approach is particularly useful when the indigenous microbial population lacks the ability to effectively degrade the target contaminant. researchgate.net For phthalate contamination, this would involve inoculating the soil or water with bacterial or fungal strains that have demonstrated high efficiency in degrading high-molecular-weight phthalates like DiHpP. nih.gov A significant challenge for bioaugmentation is ensuring the long-term survival and efficacy of the introduced microbes, as they may face competition from the native microbial community. nih.gov
Biostimulation , on the other hand, focuses on enhancing the activity of the existing indigenous microbial populations that are already capable of degrading the contaminant. This is achieved by modifying the environmental conditions to favor their growth and metabolic activity. nih.gov Key strategies include the addition of rate-limiting nutrients such as nitrogen and phosphorus, adjusting pH levels, and providing electron acceptors. nih.govmdpi.com For hydrophobic compounds like DiHpP, the addition of biosurfactants can also be a form of biostimulation, as they increase the bioavailability of the contaminant to the microorganisms. nih.gov
Both bioaugmentation and biostimulation can be applied in various bioremediation setups, including in-situ treatments of soil and water, as well as in ex-situ bioreactors where environmental conditions can be more precisely controlled. nih.govresearchgate.net The choice between these strategies, or a combination of both, depends on the specific characteristics of the contaminated site and the nature of the microbial community present.
Composting and Vermicomposting for Soil Remediation
Composting is recognized as a robust and effective bioremediation technology for soils contaminated with Phthalate Esters (PAEs), including structurally similar compounds to this compound (DHpP) like di-(2-ethylhexyl) phthalate (DEHP). nih.govresearchgate.net The process relies on the metabolic activity of a diverse microbial community to break down organic pollutants. nih.gov Studies have demonstrated that composting can achieve removal efficiencies of 20% to 100% for various PAEs in soil. nih.gov
Aerobic composting is generally more efficient and faster than anaerobic methods. For instance, aerobic processes have been shown to remove 91-97% of DEHP within 30 days, whereas anaerobic composting achieved 55-70% removal over 112 days. nih.gov The thermophilic phase of composting (55–70 °C) is particularly crucial, as the elevated temperatures accelerate the growth and activity of PAE-degrading microbes. nih.gov Research has shown that the majority of DEHP and dioctyl phthalate (DOTP) degradation occurs during this phase. nih.gov The half-life for DEHP during the composting of activated sludge has been calculated at approximately 29 days. core.ac.uk Amending soil with compost has also been found to enhance the degradation of PAEs, with studies showing complete removal of DBP and DEHP in 9 and 15 days, respectively. researchgate.net
Vermicomposting, a process that utilizes earthworms to decompose organic waste, is an emerging technology for remediating PAE-contaminated soil. Earthworms can significantly accelerate the degradation of compounds like DEHP. researcher.life Studies have shown that DEHP degradation efficiency was over 65% higher in vermicomposting treatments compared to untreated soils. researcher.life The combination of biochar with vermicomposting has been found to further enhance DEHP removal by providing an initial sorption site followed by rapid biodegradation. researchgate.net Earthworms contribute to this process by altering soil properties and stimulating microbial populations in the soil and their own gut, which can harbor potent PAE-degrading bacteria. researcher.lifeacs.org Research on biowaste fertilizers has also noted that earthworms involved in vermicomposting can accumulate phthalate transformation products. nih.govoslomet.no
Table 1: Efficiency of Composting and Vermicomposting for Phthalate Remediation This table summarizes findings on related phthalates, as specific data for this compound is limited.
| Phthalate | Remediation Method | Initial Concentration (mg/kg) | Duration (days) | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|
| DEHP | Aerobic Composting | 50 - 250 | 30 | 91 - 96 | nih.gov |
| DEHP | Anaerobic Composting | 100 | 112 | 55 - 70 | nih.gov |
| Total PAEs | Aerobic Composting | 14.1 - 19.4 | 56 | 70.8 - 97.4 | nih.gov |
| DEHP | Vermicomposting | Not Specified | Not Specified | 65.69% higher than control | researcher.life |
| DEHP | Compost-amended soil | 50 | 15 | >95% (t½ = 2.8-3.9 days) | researchgate.net |
Membrane Bioreactor (MBR) Systems for Wastewater Treatment
Membrane Bioreactor (MBR) technology, which integrates a biological activated sludge process with membrane filtration, is considered a highly effective and advanced system for treating industrial and municipal wastewater containing recalcitrant organic micropollutants like phthalates. researchgate.netscirp.orgscirp.org MBRs offer significant advantages over conventional activated sludge treatments due to their ability to maintain a high concentration of biomass, which enhances the biodegradation of persistent compounds. scirp.orgiwaponline.com
The removal of phthalates in an MBR system occurs through a combination of mechanisms: biodegradation by the concentrated microbial community and physical removal through adsorption onto the sludge, which is then retained by the membrane. scirp.orgscirp.org Studies investigating the removal of DEHP in lab-scale MBRs have shown varied results. One study reported a maximum DEHP removal of 29%, with mass balance analysis indicating that adsorption to sludge was the primary removal mechanism rather than biodegradation. scirp.orgscirp.org This study also found that a longer hydraulic retention time (HRT) of 36 hours and higher mixed liquor suspended solids (MLSS) concentration improved removal efficiency. scirp.orgscirp.org Conversely, other research has demonstrated much higher efficiencies, with a submerged MBR achieving 91% to 98% removal of DEHP from synthetic municipal wastewater. researchgate.net The combination of MBR with other processes like nanofiltration has been shown to remove PAEs to below detection limits. iwaponline.com While specific studies on this compound are scarce, the principles of removal in MBRs are applicable to hydrophobic compounds of its class.
Table 2: Performance of MBR Systems for Phthalate Removal in Wastewater This table summarizes findings on related phthalates, as specific data for this compound is limited.
| Phthalate | MBR Configuration | Key Parameter | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| DEHP | Submerged Lab-Scale MBR | HRT = 36h, Concentrated MLSS | ~29 | scirp.orgscirp.org |
| DEHP | Submerged MBR (SMBR) | Not Specified | 91 - 98 | researchgate.net |
| DEP & DEHP | Pressure-Driven (NF/RO) | 15 bar pressure | 97.7 - 99.9 | iwaponline.com |
| General Phthalates | MBR/UF & Nanofiltration | Landfill Leachate | Below detection limit | iwaponline.com |
Factors Influencing Biodegradation Efficiency
The efficiency of this compound biodegradation is governed by a complex interplay of environmental conditions, the concentration and availability of the compound itself, and the composition and interactions within the microbial community.
Environmental Parameters (pH, Temperature, Oxygen Availability)
The rate of microbial degradation of phthalates is highly dependent on environmental factors such as pH, temperature, and the availability of oxygen. mdpi.comresearchgate.net Most phthalate-degrading bacteria exhibit optimal activity within a neutral to slightly alkaline pH range (pH 6.0-8.0) and at mesophilic temperatures (30-37°C). researchgate.netmdpi.comnih.govresearchgate.net For example, the bacterium Rhodococcus ruber YC-YT1 showed complete degradation of 100 mg/L DEHP at pH 7.0 and 30°C. mdpi.com Its degradation efficiency remained high (above 89%) across a broad pH range of 5.0 to 10.0. mdpi.com Similarly, an Acinetobacter sp. isolate demonstrated optimal DEHP degradation at 30°C and in neutral to alkaline conditions (pH 6-9). ntua.gr Extreme pH conditions, particularly acidic ones, tend to significantly lower biodegradation efficiency. ntua.gr
Oxygen availability is another critical factor. Aerobic degradation of phthalates is typically much faster and more complete than anaerobic degradation. nih.govcdc.gov Under aerobic conditions, microorganisms utilize dioxygenases to initiate the breakdown of the phthalate aromatic ring. nih.govnih.gov In contrast, anaerobic degradation is a slower process, often with the hydrolysis of the ester side-chains being the rate-limiting step. biorxiv.orgnih.gov Some facultatively anaerobic bacteria have developed hybrid pathways that allow them to degrade phthalates under both oxic and anoxic conditions, which is advantageous in environments with fluctuating oxygen levels. nih.govresearchgate.net
Table 3: Optimal Environmental Conditions for Phthalate-Degrading Microorganisms This table summarizes findings on various phthalate-degrading microbes.
| Microorganism | Phthalate(s) | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| Rhodococcus ruber YC-YT1 | DEHP | 7.0 (effective 6.0-10.0) | 30 | mdpi.com |
| Ochrobactrum anthropi L1-W | DEHP | 6.0 | 30 | nih.gov |
| Acinetobacter sp. | DEHP | 6.0 - 9.0 | 30 | ntua.gr |
| Bacillus marisflavi RR014 | BBP, DMP | 7.0 | 35 | researchgate.net |
| Bacterial Consortium LV-1 | DBP | 6.0 | 30 | plos.org |
| Rhodococcus sp. L4 | DMP, DEP, DBP | 7.0 - 8.0 | 30 - 37 | researchgate.net |
Substrate Concentration and Bioavailability
The concentration and bioavailability of phthalate esters are critical bottlenecks in their biodegradation. csic.es Bioavailability, which refers to the fraction of a chemical that is accessible to microorganisms for degradation, is often the rate-limiting step, particularly for more hydrophobic, long-chain phthalates like DEHP. sfu.caresearchgate.netnih.gov These compounds tend to sorb strongly to soil organic matter and sediments, reducing their presence in the dissolved phase where they can be taken up by microbial cells. sfu.casfu.ca The migration of PAEs from a plastic matrix into soil is a key factor limiting their bioavailability and subsequent degradation. researchgate.net
Substrate concentration also plays a dual role. At very low concentrations, there may be insufficient substrate to induce the expression of the necessary catabolic enzymes in degrading microorganisms. csic.essfu.ca Conversely, very high concentrations of phthalates can be inhibitory or toxic to microbial life. researchgate.net For instance, high concentrations of DEHP (500 mg/L) were found to inhibit both the growth and degradation activity of an Acinetobacter sp. isolate. ntua.gr The degradation kinetics often follow a first-order model at lower concentrations, but this can change as concentrations increase and inhibitory effects become more pronounced. plos.orgnih.gov
Advanced Toxicological Research of Diheptyl Phthalate
Mechanistic Toxicology and Molecular Pathways
Mechanistic toxicology investigates how a substance produces its toxic effect at the molecular level. For phthalates like DHpP, this involves studying their influence on cellular signaling, organ systems, and the induction of cellular stress and death pathways.
In vitro studies, which are conducted on cells or tissues in a laboratory setting, have been instrumental in elucidating the cellular responses to phthalate (B1215562) exposure. For instance, studies on di(2-ethylhexyl) phthalate (DEHP), a structurally similar and widely studied phthalate, have shown that it can induce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α) in human macrophage cells. researchgate.net This inflammatory response is often mediated by the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net
Furthermore, research on human endometrial and endometriotic cells has demonstrated that DEHP can enhance cell proliferation, migration, and inflammatory responses through the transforming growth factor-β (TGF-β)/Smad signaling pathway. nih.gov In human granulosa cells, DEHP has been found to decrease the follicle-stimulating hormone (FSH)-stimulated expression of key steroidogenesis enzymes by affecting the cAMP and ERK1/2 signaling pathways. mdpi.com Phthalate metabolites have also been reported to activate various nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARα and PPARγ), which are critical in regulating inflammation and metabolism. frontiersin.org
Table 1: Summary of In Vitro Studies on Phthalate Cellular Responses
| Cell Type | Phthalate Studied | Observed Effects | Signaling Pathway Implicated |
|---|---|---|---|
| Human Macrophages | DEHP | Increased production of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) | NF-κB |
| Human Endometrial/Endometriotic Cells | DEHP | Enhanced proliferation, migration, and inflammation | TGF-β/Smad |
| Human Granulosa Cells | DEHP | Decreased FSH-stimulated steroidogenesis | cAMP, ERK1/2 |
| Various | Phthalate metabolites | Activation of nuclear receptors | ERα, ERβ, AR, PPARα, PPARγ |
In vivo studies using animal models are crucial for understanding the systemic effects of phthalates. Rodent models, particularly rats and mice, have been extensively used. clinmedjournals.org Oral administration of high doses of DEHP in these models has been shown to cause testicular toxicity, including testicular atrophy, damage to Leydig cells, and reduced testosterone (B1683101) levels. clinmedjournals.orgclinmedjournals.org Histological examinations have revealed degeneration of seminiferous tubules and loss of germ cells. clinmedjournals.org
Chronic exposure to DEHP has also been linked to liver tumors in rats and mice. ca.govindustrialchemicals.gov.au However, the relevance of these findings to humans is debated, as the mechanism is thought to involve peroxisome proliferation, to which humans are less sensitive. ca.govindustrialchemicals.gov.au Studies in zebrafish have shown that DEHP exposure can alter thyroid hormone levels and affect their synthesis and regulation. nih.gov Furthermore, research in mice has indicated that DEHP can lead to a reduction in peripheral white blood cells and exacerbate sepsis-induced immunosuppression. nih.gov
Table 2: Key Findings from In Vivo Animal Studies on DEHP Toxicity
| Animal Model | Key Organ/System Affected | Observed Toxic Effects |
|---|---|---|
| Rats, Mice | Testes | Atrophy, Leydig cell damage, decreased testosterone, seminiferous tubule degeneration. clinmedjournals.orgclinmedjournals.org |
| Rats, Mice | Liver | Tumors (associated with peroxisome proliferation). ca.govindustrialchemicals.gov.au |
| Zebrafish | Endocrine (Thyroid) | Altered thyroid hormone levels and regulation. nih.gov |
| Mice | Immune System | Reduced white blood cell counts, immunosuppression. nih.gov |
| Mice | Female Reproduction | Altered uterine histology, including changes in endometrial gland numbers. ksdb.org |
A significant mechanism of phthalate toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products through its antioxidant defense system. mdpi.comscispace.com
Exposure to phthalates like DEHP has been shown to increase the production of ROS, leading to lipid peroxidation and an increase in markers of oxidative damage such as malondialdehyde (MDA). mdpi.comlongdom.org This is often accompanied by a decrease in the activity and expression of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPX), and glutathione S-transferase (GST). mdpi.comscispace.comlongdom.org The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response, is often suppressed following DEHP exposure. longdom.org This disruption of the cellular redox balance can lead to damage to cellular structures, including mitochondria. longdom.org
Cell death, through either apoptosis (programmed cell death) or necrosis (cell death due to injury), is a common outcome of phthalate-induced toxicity in various target organs. mdpi.com
In vitro studies have shown that DEHP can induce apoptosis in various cell types. For example, in GC-2spd cells (a mouse spermatocyte-derived cell line), DEHP was found to induce apoptosis in a dose-dependent manner. nih.gov This was associated with an increased expression of caspase-3 and a decreased expression of the anti-apoptotic protein Bcl-2, suggesting the involvement of the TR4/Bcl-2 pathway. nih.gov In human embryonic stem cells, high doses of DEHP were observed to trigger apoptosis through the PPARγ/PTEN/AKT pathway. frontiersin.org Other studies have linked DEHP-induced apoptosis to the overexpression of p53. frontiersin.org Necrosis has also been observed, particularly at higher concentrations, and is often associated with the expression of TNFα, TNFβ, and IL-6. frontiersin.org
Phthalates are recognized for their ability to modulate the immune system and provoke inflammatory responses. researchgate.netnih.gov As mentioned earlier, DEHP can stimulate macrophages to produce a range of pro-inflammatory cytokines and chemokines. researchgate.net This is largely driven by the generation of ROS, which activates the NF-κB pathway. researchgate.net
Beyond general inflammation, DEHP has been shown to have specific immunomodulatory effects. For instance, it can promote allergic lung inflammation in mice by altering the differentiation of dendritic cells. nih.gov Studies in zebrafish have revealed that DEHP exposure can upregulate gene networks associated with helper T cell (Th1, Th2, and Th17) pathways in the intestine, suggesting an impact on adaptive immunity. acs.org This is supported by findings that DEHP may act as an adjuvant, promoting Th2 allergic responses. acs.org Some research also indicates that DEHP can act as an environmental immune disruptor, reducing the number of peripheral immune cells and impairing the body's response to infection. nih.gov
Apoptosis and Necrosis Pathways in Target Organs
Endocrine Disruption Mechanisms of DiHpP
Phthalates, including by extension DHpP, are well-established endocrine-disrupting chemicals (EDCs). bsigroup.com They interfere with the body's hormonal systems, which can lead to a variety of adverse health outcomes, particularly concerning reproductive health. nih.gov
The endocrine-disrupting mechanisms of phthalates are multifaceted. They can act as agonists or antagonists of key hormone receptors, including estrogen receptors (ERs) and androgen receptors (ARs). clinmedjournals.org Their metabolites can bind to these receptors, mimicking or blocking the action of natural hormones. frontiersin.org This can disrupt the delicate hormonal balance, such as the ratio of estradiol (B170435) to testosterone, leading to abnormal cell proliferation in hormone-sensitive tissues. nih.gov
Phthalates also interfere with hormone synthesis and metabolism. bsigroup.com For example, they have been shown to impair the function of Leydig cells in the testes, which are responsible for producing testosterone. frontiersin.org This disruption of testicular steroidogenesis is a key factor in the male reproductive toxicity observed in animal studies. frontiersin.org In females, DEHP has been found to interfere with steroidogenesis in granulosa cells, affecting the production of estradiol and progesterone. mdpi.com Furthermore, phthalates can impact the thyroid axis by affecting hormone synthesis, plasma protein binding, or clearance, potentially leading to an imbalance in thyroid hormone levels. bsigroup.com Their interaction with PPARs also plays a crucial role in mediating their endocrine-disrupting effects. frontiersin.org
Interaction with Hormone Receptors (e.g., Androgen Receptor, Estrogen Receptor)
The interaction of Diheptyl Phthalate (DHpP) with hormone receptors appears to be complex and, in some cases, contradictory depending on the specific isomer and assay used. Generally, many of the anti-androgenic effects of phthalates are not attributed to direct binding with the androgen receptor (AR). researchgate.netnih.gov
In a comprehensive study using highly sensitive reporter gene assays, this compound, noted for its long alkyl side chain, was found to have no significant effect on the transcriptional activities of human estrogen receptor α (hERα), human estrogen receptor β (hERβ), or the human androgen receptor (hAR). capes.gov.brnih.gov This suggests that at the receptor level, its activity is minimal compared to other phthalates with shorter alkyl chains (C3 to C6), which did exhibit varied estrogenic and anti-androgenic activities. capes.gov.brnih.govresearchgate.net
Research on Diisoheptyl Phthalate (DIHP), a branched isomer of DHpP, provides further nuance. While most assays showed DIHP did not exhibit estrogenic activity, one study using an isomeric mixture reported weak estrogenic activity via the hERα receptor. industrialchemicals.gov.au In the same study, DIHP also demonstrated anti-estrogenic activity via the hERβ receptor and anti-androgenic activity in the hAR-transactivation assay. industrialchemicals.gov.au However, other in vitro studies found DIHP had no binding affinity for either ERα or ERβ. industrialchemicals.gov.au Furthermore, in vivo uterotrophic assays in rats using DIHP did not induce estrogenic responses. industrialchemicals.gov.au This highlights that the endocrine-disrupting potential of DHpP via direct hormone receptor interaction is generally considered weak and can vary based on the specific molecular structure and the biological system being tested.
Thyroid Hormone Homeostasis Disruption
In addition to sex hormones, phthalates are recognized as disruptors of the thyroid hormone system. They can interfere with thyroid physiology at multiple points, including hormone synthesis, transport, and metabolism, thereby altering circulating hormone levels. clinmedjournals.orgresearchgate.net
Animal studies have specifically implicated this compound (DHP) in the disruption of thyroid function. Research in rats indicates that exposure to DHP has an impact on the levels of total triiodothyronine (TT3), total thyroxine (TT4), and thyroid-stimulating hormone (TSH). While the initial search did not provide the direction of change, it confirms that DHpP alters key markers of thyroid homeostasis.
The general mechanisms by which phthalates, including structurally similar compounds like DEHP, disrupt the thyroid axis are multifaceted. They can induce histological changes in the thyroid gland and affect the expression of the sodium-iodide symporter (NIS), which is crucial for iodine uptake and hormone synthesis. Furthermore, phthalates can interfere with thyroid hormone-binding proteins in the blood and increase the activity of liver enzymes that metabolize and clear thyroid hormones from the body. nih.gov Prenatal exposure to some phthalates has been associated with altered thyroid hormone levels in both mothers and their infants. clinmedjournals.org
Reproductive and Developmental Toxicity of DHpP
Male Reproductive System Impacts: Testicular Atrophy, Spermatogenesis, Leydig Cell Function
This compound and its isomer, Diisoheptyl Phthalate (DIHP), are recognized as male reproductive toxicants. cbs8.com Studies in rats have shown that exposure to these compounds can lead to a range of adverse effects on the male reproductive system.
Oral administration of this compound to young male rats has been shown to produce testicular atrophy. sigmaaldrich.com This is a hallmark of toxicity for several "transitional" phthalates with medium-length alkyl chains. The mechanism is linked to a decline in testicular zinc content, which is crucial for testicular health and function. sigmaaldrich.com
More extensive research on DIHP in a two-generation reproductive toxicity study in rats revealed significant impacts on male offspring. industrialchemicals.gov.au Effects observed in the first-generation (F1) males at high doses included testicular abnormalities, reduced weights of testes and accessory reproductive organs, and significantly reduced testicular sperm counts and daily sperm production. industrialchemicals.gov.au Histological examination revealed seminiferous tubule degeneration and epididymal hypospermia (low sperm count in the epididymis). industrialchemicals.gov.au These findings point to a direct and detrimental effect on Leydig cell function and the process of spermatogenesis. industrialchemicals.gov.au The disruption of fetal Leydig cell function is a key event, as it leads to reduced androgen and insulin-like 3 production, which can cause male reproductive tract anomalies. nih.gov
Female Reproductive System Impacts: Ovarian Toxicity, Endometriosis
In contrast to the documented effects on the male reproductive system, there is a significant lack of research on the specific impacts of this compound on female reproductive health. A single study on pregnant rats exposed to this compound found no significant effects on the number of implantations, live fetuses, or resorptions, suggesting it may not be a potent reproductive or developmental toxicant in females at the dose tested. clinmedjournals.org
However, this contrasts sharply with extensive research on other phthalates, particularly DEHP, which is a known female reproductive toxicant. clinmedjournals.orgmdpi.com Studies in animals have shown that DEHP exposure can cause a range of ovarian toxicities, including the formation of ovarian cysts, a reduction in the number of follicles, delayed puberty, and disruption of the estrous cycle, leading to premature ovarian failure and reduced fertility. cbs8.commdpi.com At the cellular level, DEHP can interfere with folliculogenesis and steroidogenesis within the ovary.
Furthermore, exposure to certain phthalates like DEHP has been associated with an increased risk of endometriosis, a condition where endometrial-like tissue grows outside the uterus. mdpi.comnih.gov The metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), can activate estrogen receptors on endometrial cells, which may promote the growth of endometriotic lesions. mdpi.com Epidemiological studies in humans have also suggested a correlation between phthalate exposure and endometriosis. nih.govresearchgate.net Given the extensive evidence for other phthalates, the potential for this compound to cause ovarian toxicity or contribute to endometriosis cannot be ruled out, but it remains a critical data gap in the toxicological profile of this compound.
Prenatal and Postnatal Developmental Effects
Exposure to certain phthalates during critical windows of development, such as the prenatal and early postnatal periods, is a significant concern. The central nervous system, in particular, undergoes rapid growth and organization during the third trimester of pregnancy and the first two years of life, making it highly susceptible to environmental insults. frontiersin.orgssph-journal.org Research indicates that phthalates can cross the placental barrier, potentially altering the intrauterine environment and impacting fetal development. frontiersin.org
Studies on Di(2-ethylhexyl) phthalate (DEHP), a structurally similar phthalate, have shown that prenatal exposure can be associated with adverse neurodevelopmental outcomes in children. nih.gov A meta-analysis of several studies found a significant association between prenatal DEHP exposure and psychomotor development outcomes in childhood. nih.gov Rodent studies have further demonstrated that developmental exposure to DEHP can lead to impaired learning and memory, as well as changes in social and anxiety-like behaviors. researchgate.net
Neurotoxicity and Behavioral Effects
The neurotoxic potential of phthalates, including the impact on behavior, is an area of active investigation. Exposure to phthalates has been linked to alterations in brain structure and function, particularly in the hippocampus, a brain region critical for learning and memory. researchgate.net
Zebrafish have emerged as a valuable model for assessing the neurotoxic effects of environmental chemicals. researchgate.net Studies have shown that exposure of adult zebrafish to this compound (DHpP) can lead to a reduction in acetylcholinesterase activity, which is associated with altered swimming behavior. researchgate.net Research on DEHP has demonstrated that it can disrupt the central nervous system, affecting dopaminergic, serotonergic, and GABAergic systems that are crucial for cognitive function, behavior, and motor control. clinmedjournals.org Exposure, especially during developmental stages, appears to enhance neurotoxicity. clinmedjournals.org Animal studies have linked prenatal DEHP exposure to impairments in learning, memory, and cognitive function. clinmedjournals.orgnih.gov Some epidemiological studies in humans have suggested a correlation between early-life DEHP exposure and lower IQ, attention deficits, and behavioral problems. clinmedjournals.org
Hepatic and Renal Toxicity
The liver and kidneys are primary organs involved in the detoxification and excretion of foreign compounds, making them potential targets for toxicity.
In reproductive toxicity studies involving Diisoheptyl Phthalate (DiHepP), a related compound, effects on the liver and kidneys were observed in rats, including increased organ weights and histopathological changes. industrialchemicals.gov.au Specifically, hepatocyte enlargement was a consistent finding. industrialchemicals.gov.au Studies on DEHP in mice have also reported inflammation in the liver and kidneys following exposure. researchgate.net This was accompanied by elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), and increased levels of creatinine (B1669602) and urea (B33335) in the kidney, which are indicators of organ damage. researchgate.net Chronic exposure to DEHP in male mice has been shown to induce chronic renal hyperplasia. nih.gov Furthermore, studies in rats have indicated that chronic DEHP exposure can lead to enlarged kidneys, atrophied tubules, and interstitial inflammation, with the proximal tubules being particularly sensitive to injury. clinmedjournals.org
Cardiovascular and Metabolic Disruptions
Emerging evidence suggests that some phthalates may contribute to cardiovascular and metabolic disorders. Phthalates are considered endocrine-disrupting chemicals and have been linked to an increased risk of metabolic syndrome, which includes conditions like obesity, insulin (B600854) resistance, and disruptions in glucose homeostasis. newsday.comauctoresonline.org
Exposure to certain phthalates has been associated with altered lipid metabolism through interactions with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. auctoresonline.org In animal studies, diethyl phthalate (DEP) has been linked to atherosclerosis and metabolic syndrome. researchgate.net Research on DEHP has shown that it can disrupt thyroid function, which is essential for energy balance and metabolism. wikipedia.org In vitro studies using cardiac muscle cells have demonstrated that DEHP can activate the PPAR-alpha gene, which plays a role in lipid metabolism and may be involved in the development of atherosclerosis. wikipedia.org
Carcinogenic Potential and Tumorigenesis Mechanisms
The carcinogenic potential of certain phthalates has been a subject of extensive research and regulatory scrutiny. Di(2-ethylhexyl) phthalate (DEHP) is classified as a rodent carcinogen, primarily causing liver tumors in rats and mice. nih.govca.govinchem.org
The proposed mechanism for DEHP-induced liver tumors in rodents involves the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). ca.govfrontiersin.orgnih.gov This is considered a non-genotoxic mechanism, meaning it does not directly damage DNA. frontiersin.org However, there is ongoing discussion about the relevance of this mechanism to humans, as significant species differences exist. inchem.org Some research suggests that DEHP may induce cancer through multiple molecular signals, including DNA damage. nih.gov In vitro studies with human cells have shown that DEHP can induce DNA damage and alter cell proliferation and apoptosis. nih.gov While DEHP has shown promoting activity for liver tumors in mice, this effect has generally not been observed in rats or hamsters. inchem.org Other potential tumorigenesis pathways being investigated include the involvement of the aryl hydrocarbon receptor (AhR). nih.gov
Interactive Table: Summary of Toxicological Findings for this compound and Related Compounds
| Toxicological Endpoint | Compound | Key Findings | References |
| Prenatal/Postnatal Effects | DEHP | Associated with adverse neurodevelopmental outcomes and psychomotor development issues in children. | nih.gov |
| Transgenerational Effects | DEHP | Induces heritable epigenetic changes (DNA methylation) leading to reproductive issues in subsequent generations of rats. | uci.edumdpi.com |
| Neurotoxicity | DHpP, DEHP | Reduced acetylcholinesterase activity and altered behavior in zebrafish (DHpP). Disruption of major neurotransmitter systems and impaired cognitive function in animal models (DEHP). | researchgate.netclinmedjournals.org |
| Hepatic Toxicity | DiHepP, DEHP | Increased liver weight, hepatocyte enlargement, and inflammation. | industrialchemicals.gov.auresearchgate.net |
| Renal Toxicity | DiHepP, DEHP | Increased kidney weight, inflammation, tubular atrophy, and chronic renal hyperplasia. | industrialchemicals.gov.aunih.govclinmedjournals.org |
| Cardiovascular/Metabolic | DEP, DEHP | Linked to atherosclerosis, metabolic syndrome, and altered lipid metabolism through PPAR activation. | auctoresonline.orgresearchgate.netwikipedia.org |
| Carcinogenicity | DEHP | Induces liver tumors in rodents, primarily through PPARα activation. | nih.govca.govinchem.orgfrontiersin.org |
Omics Approaches in DHpP Toxicology
Modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are providing unprecedented insights into the mechanisms of toxicity for chemicals like phthalates. These approaches allow for a broad, systems-level view of the biological changes that occur following exposure.
Metabolomics studies have been used to investigate the testicular toxicity of DEHP, identifying alterations in fatty acid synthesis and β-oxidation, which could hinder the energy supply in the testes. acs.org In the context of environmental degradation, integrated meta-omics has been employed to understand how microbial communities in estuarine sediments break down DEHP. biorxiv.orgresearchgate.net This research identified specific bacteria and enzymatic pathways involved in the degradation process. biorxiv.org Multi-omics approaches have also been applied to study the pulmonary toxicity of DEHP in mouse models of allergic disease, revealing that DEHP can interfere with the expression of specific microRNAs, alter the lung microbiome, and lead to immune imbalances. nih.gov Furthermore, integrated network toxicology and multi-omics analyses are being used to explore the pathways through which phthalates might contribute to ovarian carcinogenesis, identifying key genes and signaling pathways like HIF-1. researchgate.net
Transcriptomics and Proteomics for Gene and Protein Expression Profiling
Transcriptomics and proteomics are essential tools for identifying changes in gene and protein expression following exposure to a toxicant. This profiling can reveal the cellular pathways and biological processes that are perturbed.
Detailed Research Findings
Specific transcriptomic and proteomic studies focusing solely on this compound are not widely available in published scientific literature. Most comprehensive "omics" studies on phthalates have focused on compounds like DEHP or have analyzed complex mixtures, making it difficult to isolate the effects of DHbP alone.
However, some targeted gene expression analyses have included this compound. Research in fetal male rats exposed to a range of phthalates during sexual differentiation identified this compound as a compound that disrupts the expression of key genes involved in testicular development and hormone synthesis. researchgate.netnih.govedlists.org In these studies, in utero exposure to this compound was shown to down-regulate a cluster of mRNA transcripts that are crucial for testosterone production. researchgate.net This targeted analysis points to the compound's potential to interfere with androgen-related gene expression, which is linked to reduced testosterone production. edlists.org
A study using a quantitative RT-PCR array on fetal rat testes after maternal exposure to several phthalates, including this compound, identified a set of down-regulated genes critical for hormone synthesis and sterol transport. researchgate.net
No dedicated proteomics studies profiling the protein expression changes induced specifically by this compound could be identified in the available scientific literature.
| Affected Gene | Reported Change | Biological Function | Source |
|---|---|---|---|
| Cyp11a1 | Down-regulated | Cholesterol side-chain cleavage enzyme, key for steroidogenesis | researchgate.net |
| Star | Down-regulated | Steroidogenic acute regulatory protein, transports cholesterol to mitochondria | researchgate.net |
| Insl3 | Down-regulated | Insulin-like 3 hormone, crucial for gubernaculum development | researchgate.net |
| Cyp17a1 | Down-regulated | 17 alpha-hydroxylase, involved in steroidogenesis | researchgate.net |
| Hsd3b | Down-regulated | 3 beta-hydroxysteroid dehydrogenase, involved in steroidogenesis | researchgate.net |
| Scarb1 | Down-regulated | Scavenger receptor class B member 1, involved in cholesterol uptake | researchgate.net |
Metabolomics for Endogenous Metabolite Alterations
Metabolomics involves the comprehensive study of small molecule metabolites in biological systems. It provides a functional snapshot of the cellular state and can identify alterations in metabolic pathways resulting from toxicant exposure.
Detailed Research Findings
Research into the metabolic effects of this compound has been conducted through both broad metabolomic analyses and targeted biomarker assessments.
A study on zebrafish (Danio rerio) exposed to this compound (DHpP) for 15 days revealed significant alterations in several biochemical biomarkers. nih.gov The activities of liver and heart tissue transaminases were accelerated, while total antioxidant capacity (TAOC) and acetylcholinesterase (AChE) activity were found to be decreased in the brain, gills, intestine, and muscle tissues of fish treated with DHpP. nih.gov These findings indicate that DHpP exposure can induce tissue damage and oxidative stress. nih.govresearchgate.net
In a separate context, a metabolomic analysis of human endometrial cancer tissues identified this compound as a differentially present metabolite. nih.govmdpi.com Specifically, its levels were found to be significantly lower in serous carcinoma, a high-grade endometrial cancer, when compared to endometrioid carcinoma samples. nih.govmdpi.com While this is not a toxicology study, it highlights that the presence and concentration of this compound are altered in a human disease state.
Furthermore, studies have noted the presence of this compound in human serum samples from a cohort study on preterm births, suggesting environmental exposure and potential relevance to adverse health outcomes. nih.govacs.org
| Biological System | Finding | Reported Change | Source |
|---|---|---|---|
| Zebrafish (Liver & Heart) | Transaminase activity | Accelerated | nih.gov |
| Zebrafish (Brain, Gills, Intestine, Muscle) | Total Antioxidant Capacity (TAOC) | Decreased | nih.gov |
| Zebrafish (Brain, Gills, Intestine, Muscle) | Acetylcholinesterase (AChE) activity | Decreased | nih.gov |
| Human Endometrial Cancer Tissue | This compound level | Down-regulated (in Serous Carcinoma vs. Endometrioid Carcinoma) | nih.govmdpi.com |
Human Exposure Assessment and Health Risk Characterization of Diheptyl Phthalate
Epidemiological Studies on DiHpP-Related Health Outcomes
Epidemiological studies are essential for understanding the potential links between chemical exposures and health effects in human populations. nih.gov Despite the evidence of human exposure to DiHpP, there is a notable scarcity of epidemiological research investigating its specific health outcomes. Much of the existing research on phthalates focuses on more prevalent compounds like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), leaving a significant knowledge gap for DiHpP. nih.govnih.gov
Currently, there are no specific epidemiological studies that have established a direct link between exposure to Diheptyl phthalate (DiHpP) and reproductive health endpoints in men and women. The potential for phthalates to act as endocrine-disrupting chemicals has raised concerns about their impact on reproductive health. nih.govresearchgate.net
Studies on other high-molecular-weight phthalates, such as DEHP, have reported associations with various reproductive issues. In men, exposure to certain phthalates has been linked to lower semen quality and altered levels of reproductive hormones. nih.govnih.gov In women, exposure to some phthalates has been associated with an increased time to pregnancy, changes in menstrual cycle characteristics, and adverse pregnancy outcomes like preterm birth. nih.govnih.gov However, it is crucial to note that these findings are for other phthalate compounds, and similar epidemiological evidence for DiHpP is not currently available in the published literature.
Similar to reproductive health, there is a lack of specific epidemiological research on the developmental and neurodevelopmental effects of DiHpP exposure in children. The developmental period, particularly in utero, is a window of high susceptibility to environmental chemical exposures.
Research on the broader class of phthalates suggests potential concerns. Prenatal exposure to some phthalates has been associated in some studies with adverse neurodevelopmental outcomes, including effects on cognition, behavior, and motor skills. For example, some studies have reported links between prenatal exposure to certain phthalates and behaviors related to attention-deficit/hyperactivity disorder (ADHD) or social deficits. Again, these studies have focused on other phthalates like DEHP, and it is unknown if these findings can be extrapolated to DiHpP. The specific impact of prenatal or childhood exposure to this compound on developmental and neurodevelopmental endpoints remains an area requiring future research.
Association with Metabolic Disorders and Chronic Diseases
Epidemiological research has increasingly pointed towards a link between exposure to various phthalates and an increased risk of metabolic disorders. researchgate.net Phthalates, as environmental endocrine disruptors, are suspected of contributing to the rising incidence of conditions such as insulin (B600854) resistance, type 2 diabetes, and obesity. researchgate.netnih.gov Insulin resistance is a state where target tissues exhibit reduced sensitivity to insulin and is considered a common pathophysiological basis for many chronic non-communicable diseases. researchgate.net
While much of the research has centered on high-production-volume phthalates like Di(2-ethylhexyl) phthalate (DEHP), the findings suggest a class effect that may be relevant to other phthalates, including this compound (DiHpP). nih.gov Human epidemiological studies have demonstrated a significant association between phthalate exposures and adverse outcomes including type II diabetes, insulin resistance, and overweight/obesity. nih.gov For instance, exposure to DEHP has been linked to insulin resistance and higher systolic blood pressure. nih.gov Chronic exposure to phthalates has been associated with an increased risk of developing insulin resistance or diabetes. plos.org The mechanisms are thought to involve pathways such as increased oxidative stress and abnormal lipid metabolism. researchgate.net
Table 1: Summary of Epidemiological Findings on Phthalate Exposure and Metabolic Health Outcomes
| Health Outcome | Associated Phthalates (Examples) | Key Findings |
|---|---|---|
| Insulin Resistance | DEHP, Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzylbutyl phthalate (BBP) | Positive association found between urinary metabolites of several phthalates and markers of insulin resistance (e.g., HOMA-IR). nih.goveuropa.eu |
| Obesity / Increased BMI | DEHP, DEP | Studies have shown a correlation between urinary phthalate metabolite levels and increased waist circumference and Body Mass Index (BMI). nih.goveuropa.eu |
| Type 2 Diabetes | General Phthalate Exposure | Exposure to phthalates is considered a risk factor that may increase the incidence of metabolic disorders, including type 2 diabetes. researchgate.netnih.gov |
| Altered Glucose Homeostasis | DEHP | DEHP metabolites have been associated with increased glucose concentrations and impaired blood glucose control. researchgate.netplos.org |
Limitations and Challenges in Epidemiological Research
Investigating the health effects of specific phthalates like this compound is fraught with several methodological challenges that can complicate the interpretation of epidemiological data.
Short Biological Half-Life: Phthalates are typically metabolized and excreted from the body within hours to a few days. nih.gov This rapid clearance means that a single urine or blood sample only reflects very recent exposure, making it difficult to accurately assess long-term, chronic exposure levels which are most relevant for the development of chronic diseases.
Ubiquitous Co-Exposure: Humans are simultaneously exposed to a mixture of multiple phthalates from various sources, including consumer products, food, and indoor environments. researchgate.net This makes it statistically challenging to isolate the specific health effect of a single compound like DiHpP from the confounding effects of other concurrently-ingested phthalates.
Inconsistent Findings: The body of epidemiological research on phthalates sometimes yields inconsistent or conflicting results across different studies. researchgate.net These discrepancies can arise from variations in study design, population demographics, exposure levels, and the specific biomarkers and health outcomes measured.
Complexity of Biological Systems: The biological mechanisms through which phthalates may exert effects are complex and can be influenced by individual factors such as age, sex, genetics, and lifestyle. frontiersin.org Furthermore, relying solely on statistical associations without a full understanding of the in-vivo biological complexity can be a limitation. frontiersin.org
Data Gaps for Specific Phthalates: Much of the existing research focuses on the most common phthalates, such as DEHP, DBP, and DEP. nih.govmdpi.com Less-studied compounds like this compound have a more limited evidence base, making it necessary to extrapolate from data on other phthalates, which may not always be appropriate. researchgate.net
Advanced Risk Assessment Frameworks
Cumulative Risk Assessment of Phthalate Mixtures
Given that human exposure to phthalates occurs in the form of mixtures, assessing the risk of one chemical at a time can underestimate the total potential health impact. Cumulative Risk Assessment (CRA) is an advanced framework designed to evaluate the combined risk from simultaneous exposure to multiple chemicals that act through a common mechanism of action or produce a common adverse outcome. nih.govnih.gov
For antiandrogenic phthalates, which can interfere with male reproductive development by disrupting fetal testosterone (B1683101) production, the principle of dose addition is considered the most appropriate approach for CRA. nih.govnih.gov This principle assumes that the combined effect of the mixture is the sum of the potencies of the individual chemicals. nih.gov The U.S. National Academy of Sciences (NAS) panel recommended that the EPA conduct cumulative risk assessments on phthalates known to inhibit fetal testosterone production and include other antiandrogenic chemicals, even if their specific mechanisms differ, based on their common adverse outcome. nih.gov
A key study demonstrated dose-additive effects for a mixture of nine different phthalates on the inhibition of fetal testosterone and related gene expression in animal models. nih.gov This mixture notably included this compound (DHeP), confirming its role as an antiandrogenic compound that can contribute to the cumulative risk of a phthalate mixture. nih.gov
Table 2: Phthalates Included in a Dose-Addition Mixture Study on Fetal Testosterone Suppression
| Compound Name | Abbreviation |
|---|---|
| Dibutyl phthalate | DBP |
| Di(2-ethylhexyl) phthalate | DEHP |
| Benzylbutyl phthalate | BBP |
| Diisobutyl phthalate | DiBP |
| Dipentyl phthalate | DPeP |
| Dihexyl phthalate | DHP |
| This compound | DHeP |
| Diisononyl phthalate | DiNP |
| Diisodecyl phthalate | DiDP |
Source: Adapted from Hannas et al., 2012 nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling for Internal Dose Estimation
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used in modern risk assessment to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. frontiersin.org By integrating physiological data with chemical-specific parameters, PBPK models can translate external exposure levels into estimates of the internal concentration of a substance or its metabolites in target tissues, providing a more biologically relevant measure of dose. frontiersin.orgnih.gov
While a specific PBPK model for this compound is not prominently available in the literature, a comprehensive human PBPK model has been developed and refined for a closely related isomer, Di-(2-propylheptyl) phthalate (DPHP). frontiersin.orgfrontiersin.org This model serves as an excellent example of the framework's application to long-chain phthalates. The DPHP model was developed to interpret human biokinetics following oral administration and includes several key compartments and processes:
Model Structure: The model is composed of multiple tissue compartments, including the gut, liver, blood, adipose tissue, and others, connected by blood flow. frontiersin.orgnih.gov
Metabolism: It simulates the initial metabolism of the parent compound (DPHP) to its primary monoester metabolite, mono-(2-propylheptyl) phthalate (MPHP), and the subsequent metabolism of MPHP into secondary oxidized metabolites that are excreted in urine, such as OH-MPHP and cx-MPHP. frontiersin.org
Complex Kinetics: The model incorporates processes like lymphatic uptake for the parent compound and enterohepatic recirculation to provide a more accurate simulation of the observed concentrations in blood and urine over time. frontiersin.org
Parameterization: Model parameters are derived from a combination of in-silico (computer-based) predictions, in-vitro (laboratory) experiments, and data from human biomonitoring studies. frontiersin.org
Such PBPK models are crucial for refining risk assessments, as they help to understand the kinetic processes that influence the concentration of the active metabolites in the body, which are often responsible for the observed toxicity. frontiersin.org
Table 3: Key Features of a PBPK Model for the DiHpP-related compound DPHP
| Feature | Description |
|---|---|
| Parent Compound | Di-(2-propylheptyl) phthalate (DPHP) |
| Primary Metabolite | Mono-(2-propylheptyl) phthalate (MPHP) |
| Urinary Metabolites Simulated | OH-MPHP (mono-(2-propyl-6-hydroxyheptyl) phthalate), cx-MPHP (mono-(2-propyl-6-carboxyhexyl) phthalate) |
| Key Compartments | Gut, Liver, Blood, Adipose, Skin, Gonad, Rest of Body |
| Simulated Processes | Lymphatic uptake, Enterohepatic recirculation, Protein binding, Metabolism, Urinary excretion |
| Purpose | To interpret biokinetics and estimate internal concentrations of parent compound and metabolites from external exposure data. frontiersin.org |
Development of Exposure and Risk Models for DiHpP
The development of exposure and risk models for a specific chemical like this compound (DiHpP) follows a structured process designed to characterize potential harm to human health. This process integrates information on exposure with data on the chemical's toxicity.
The fundamental steps in developing such a model include:
Hazard Identification: Determining whether the chemical can cause adverse health effects. For DiHpP, this includes effects like anti-androgenicity, as identified in mixture studies. nih.gov
Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence of adverse health effects. This step establishes a toxicological reference value, such as a Reference Dose (RfD), which is an estimate of the daily maximum permissible dose without an appreciable risk of harm. rsc.org
Exposure Assessment: Estimating the magnitude, frequency, and duration of human exposure to the chemical. For phthalates, this involves measuring concentrations in various media (air, water, food, consumer products) or using biomonitoring data (measuring metabolites in urine) to calculate an Estimated Daily Intake (EDI). rsc.orgepa.gov
Risk Characterization: Integrating the exposure and dose-response assessments to estimate the risk to humans. This is often expressed as a Hazard Quotient (HQ) or a Hazard Index (HI) for cumulative risk. mdpi.com The HQ is calculated by dividing the EDI by the RfD. An HQ or HI value below 1 generally indicates that adverse non-carcinogenic health effects are unlikely. rsc.org
While comprehensive risk models have been developed for high-volume phthalates like DEHP, specific models dedicated solely to DiHpP are less common. epa.gov However, DiHpP can be included in cumulative risk models. For example, Canada's Chemicals Management Plan has considered the cumulative risk from multiple phthalates, grouping them based on similar modes of action to calculate a total risk, which could include contributions from DiHpP. canada.cacanada.ca The development of these models relies on obtaining accurate exposure data and relevant toxicological endpoints for DiHpP to ensure a reliable risk characterization.
Synthesis and Production Methodologies of Diheptyl Phthalate
Esterification Processes and Catalysis
The core of DHpP synthesis is the esterification reaction, where the choice of catalyst is crucial for determining reaction rate, yield, and final product quality. Catalysts employed in the synthesis of analogous long-chain phthalates can be broadly categorized as homogeneous or heterogeneous.
Homogeneous Catalysts: Traditional methods often utilize strong protic acids like concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA). researchgate.net These catalysts are effective but present significant disadvantages, including equipment corrosion, the formation of colored byproducts, and difficulties in separation from the final product, which necessitates extensive neutralization and washing steps.
Organometallic Catalysts: A major advancement was the introduction of organometallic compounds, particularly titanates like tetra-n-butyltitanate (TnBT). researchgate.net TnBT exhibits high catalytic activity, allowing for faster reaction times and higher conversion rates (over 98%) compared to conventional acid catalysts. scribd.com It functions as a Lewis acid and hydrolyzes during the process to form a polymeric titanium dioxide species that can be removed by filtration. scribd.com Other Lewis acids, such as iron(III) chloride (FeCl3), have also been shown to effectively catalyze the reaction at lower temperatures. researchgate.net
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are advantageous as they are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and are generally less corrosive. tandfonline.com Examples that have been effective for similar phthalate (B1215562) syntheses include:
Zeolites: Microporous aluminosilicate (B74896) minerals with strong acid sites. tandfonline.com
Solid Superacids: Such as sulfated zirconia. tandfonline.com
Acid-Functionalized Ionic Liquids: These can act as highly effective and reusable catalysts, providing a greener alternative to traditional acids. researchgate.net
The table below summarizes various catalyst types used in phthalate esterification.
| Catalyst Type | Examples | Key Characteristics |
|---|---|---|
| Homogeneous (Protic Acid) | Sulfuric Acid, p-Toluenesulfonic Acid | Effective but corrosive; requires neutralization; can cause product discoloration. |
| Homogeneous (Organometallic) | Tetra-n-butyltitanate (TnBT), Iron(III) Chloride (FeCl3) | High activity and yield; milder conditions; catalyst residue removed by filtration after hydrolysis. researchgate.netscribd.com |
| Heterogeneous (Solid Acid) | Zeolites, Solid Superacids, Acidic Resins | Easily separated by filtration; reusable; reduces corrosive effects and downstream processing. tandfonline.com |
| Green Catalysts | Acid-Functionalized Ionic Liquids | High catalytic activity; environmentally benign; excellent reusability. researchgate.net |
Reaction Optimization and Process Engineering
The industrial production of DHpP is typically conducted in a batch or semi-batch reactor system designed to maximize product yield and purity. A standard setup includes a stirred-tank reactor equipped with a heating mantle, a reflux condenser, and a water separator (such as a Dean-Stark trap). sciforum.net
Process optimization focuses on several key parameters to drive the reversible esterification to completion:
Removal of Water: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, continuous removal of this water from the reaction mixture is essential to shift the equilibrium towards the formation of the diester. This is commonly achieved by azeotropic distillation, where the excess alcohol (heptanol) forms an azeotrope with water, which is then condensed and separated, with the alcohol being recycled back to the reactor.
Reactant Molar Ratio: A stoichiometric excess of the alcohol (heptanol) is used, typically in a molar ratio of 2.1:1 to 5.0:1 (alcohol to phthalic anhydride). sciforum.netgoogle.com This excess not only helps shift the reaction equilibrium but also acts as a solvent for the reaction.
Temperature Control: The reaction temperature is carefully controlled, often in a stepwise manner. The initial reaction to form the monoester can occur at lower temperatures, while the second esterification step requires higher temperatures, generally ranging from 180°C to 225°C, to achieve a high conversion rate. mohebbaspar.com
Dynamic Optimization: Advanced process control may involve dynamic optimization, where a model of the process is used to determine the optimal time-varying profiles for inputs like temperature and reactant feed rates to maximize productivity while adhering to safety and quality constraints. fsu.eduresearchgate.net
Modern studies, such as those on similar phthalates, have utilized Response Surface Methodology (RSM) to statistically optimize reaction conditions. sciforum.net The table below shows typical parameter ranges investigated for the optimization of phthalate production.
| Parameter | Typical Investigated Range (for analogous phthalates) | Purpose of Optimization |
|---|---|---|
| Reaction Temperature | 150 - 225 °C | To increase reaction rate without causing side reactions or degradation. |
| Alcohol : Anhydride (B1165640) Molar Ratio | 2.1:1 to 8:1 | To shift reaction equilibrium towards the product side. sciforum.netgoogle.com |
| Catalyst Loading (%wt of Anhydride) | 0.2 - 10% | To achieve maximum conversion in minimum time with minimal catalyst use. sciforum.netgoogle.com |
| Reaction Time | 0.5 - 3 hours | To ensure reaction completion (typically >99% conversion). google.com |
Green Chemistry Principles in DHpP Synthesis
The synthesis of plasticizers is increasingly scrutinized through the lens of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. cu.edu.tr Several of the twelve principles of green chemistry are directly applicable to improving DHpP production.
Catalysis: The most significant green improvement has been the move from stoichiometric acid catalysts to more efficient and reusable catalytic systems. tandfonline.com The use of heterogeneous solid acids or encapsulated catalysts allows for easy separation and reuse, minimizing waste and eliminating the need for corrosive acids and subsequent neutralization steps. researchgate.netcu.edu.tr Acid-functionalized ionic liquids are particularly promising as they can be reused multiple times without a significant loss in activity. researchgate.net
Atom Economy: The fundamental esterification reaction has a high theoretical atom economy, as the only byproduct is water. cu.edu.tr However, the practical application of green principles focuses on minimizing waste from catalysts, solvents, and purification agents, which is quantified by metrics like the E-Factor (kg waste / kg product). cu.edu.tr
Use of Safer Solvents: Many modern phthalate production processes are performed solvent-free, using the excess alcohol reactant as the reaction medium, which avoids the use of auxiliary volatile organic compounds (VOCs). sciforum.net Research has also explored the use of high-temperature water as an environmentally benign solvent and even as a catalyst for esterification. cu.edu.tr
Renewable Feedstocks: While currently derived from petrochemicals, a long-term green chemistry goal is the use of renewable feedstocks. cu.edu.tr This could involve producing phthalic anhydride or heptanol (B41253) from bio-based sources, thereby reducing the carbon footprint of the final product.
Impurity Profiling and Purification Techniques
Achieving high purity is critical for the performance of DHpP as a plasticizer. Technical grade phthalates typically have a purity of over 99%. iarc.frnih.gov The impurity profile consists of unreacted starting materials, intermediates, and byproducts from side reactions.
Common Impurities:
Monoheptyl phthalate (MHpP): The unreacted monoester intermediate. researchgate.net
Phthalic Anhydride: Unreacted starting material.
Heptanol: Residual excess alcohol.
Catalyst Residues: Traces of the acid or organometallic catalyst. google.com
Color Bodies: High-temperature side reactions can generate impurities that impart color to the product. tandfonline.com
Purification Process: Following the esterification reaction, a multi-step purification train is employed to refine the crude product:
Catalyst Neutralization/Removal: If a liquid acid catalyst is used, the crude ester is first neutralized with an alkaline solution (e.g., sodium carbonate or sodium hydroxide). If a solid or organometallic catalyst is used, it is removed by filtration. sciforum.net
Washing and Drying: The ester is washed with water to remove any residual salts from the neutralization step. The product is then dried to remove all traces of water. mohebbaspar.com
Final Polishing: A final filtration step, often using adsorbents like activated carbon or diatomite, is used to decolorize the product and remove any final trace impurities. mohebbaspar.comgoogle.com
The progress of the reaction and the purity of the final product are monitored using various analytical techniques, including titration to determine the acid value, gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). researchgate.net
The table below outlines the typical purification sequence for diheptyl phthalate.
| Purification Step | Purpose | Method |
|---|---|---|
| Catalyst Removal | To remove the esterification catalyst. | Neutralization with alkali for acid catalysts; filtration for solid catalysts. sciforum.net |
| Alcohol Stripping | To remove and recover excess heptanol. | Vacuum distillation or steam stripping. mohebbaspar.com |
| Water Washing | To remove residual salts and water-soluble impurities. | Mixing with deionized water followed by phase separation. google.com |
| Decolorization & Filtration | To remove color bodies and fine particulate matter. | Treatment with activated carbon or other adsorbents followed by filtration. mohebbaspar.com |
Regulatory Science and Policy Implications for Diheptyl Phthalate
International and National Regulatory Frameworks for Phthalates
The regulation of phthalates, including diheptyl phthalate (B1215562), varies significantly across different jurisdictions. Most regulatory frameworks address phthalates based on their classification for health hazards, particularly reproductive toxicity.
European Union : The European Union has one of the most comprehensive regulatory frameworks for chemicals, known as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). qima.comeuropa.eu Under REACH, substances with particularly hazardous properties are identified as Substances of Very High Concern (SVHC) and may be placed on the Authorisation List (Annex XIV). ecomundo.euineris.fr Companies wishing to use or place substances on the Authorisation List on the market must obtain specific permission.
Several phthalates are included in Annex XIV due to their classification as toxic for reproduction. ineris.fr Notably, this list includes entries that cover isomers of diheptyl phthalate, such as "1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich" and "1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters". europa.euineris.fr This effectively means that the use of these substances in the EU is highly restricted and requires authorisation.
Additionally, REACH Annex XVII restricts the concentration of specific phthalates in consumer articles. For example, a group of four phthalates (DEHP, DBP, BBP, and DIBP) is restricted to a maximum concentration of 0.1% by weight in a wide range of products. europa.eusatra.com Another group (DINP, DIDP, DNOP) is restricted in toys and childcare articles that can be placed in the mouth. qima.comcompliancegate.com While this compound is not individually named in these specific entries, the broader regulation under the Authorisation List is the primary control measure for its isomers.
| Substance(s) | Regulation | Key Requirement |
|---|---|---|
| DEHP, DBP, BBP, DIBP, Dihexyl phthalate, and others including this compound isomers | REACH Annex XIV (Authorisation List) | Requires specific authorisation for use and placing on the market. ecomundo.euineris.fr |
| DEHP, DBP, BBP, DIBP | REACH Annex XVII, Entry 51 | Restricted to <0.1% by weight (individually or combined) in most articles. europa.eusatra.com |
| DINP, DIDP, DNOP | REACH Annex XVII, Entry 52 | Restricted to <0.1% by weight in toys and childcare articles that can be placed in the mouth. qima.comcompliancegate.com |
| DEHP, DBP, BBP, DIBP | RoHS Directive | Restricted to <0.1% in most electrical and electronic equipment. europa.eu |
United States : In the U.S., the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). ontosight.ai this compound is listed on the TSCA Inventory, making it subject to EPA reporting and assessment rules. ontosight.aifishersci.com The EPA has an action plan for the phthalate chemical group and conducts risk evaluations for specific phthalates to determine if they present an unreasonable risk to health or the environment. researchgate.netepa.gov
A significant national regulation is the Consumer Product Safety Improvement Act (CPSIA), which permanently bans certain children's toys and childcare articles containing more than 0.1% of specified phthalates. qima.com As of the latest updates, eight phthalates are restricted under this act (DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, and DCHP). satra.com this compound is not currently one of the eight explicitly listed phthalates.
Canada : Health Canada and Environment and Climate Change Canada manage chemical risks under the Canadian Environmental Protection Act, 1999 (CEPA). publications.gc.canih.gov The government has assessed a large group of phthalates and concluded that for most, current exposure levels are not a concern, with the notable exception of DEHP. nih.govcanada.ca Canada's Phthalates Regulations (SOR/2016-188) restrict the concentration of DEHP, DBP, and BBP to 1000 mg/kg (0.1%) in the vinyl of all toys and childcare articles. justice.gc.ca The regulations also restrict DINP, DIDP, and DNOP in products that can be mouthed by a child under four. justice.gc.ca Similar to the U.S., this compound is not explicitly named in these specific product regulations.
Australia : The Australian Industrial Chemicals Introduction Scheme (AICIS) assesses the risks of industrial chemicals. A health hazard assessment for diisoheptyl phthalate (DiHepP), an isomer of this compound, has been conducted, primarily relying on an OECD SIDS Initial Assessment Report. industrialchemicals.gov.au
Risk Management Strategies and Policy Development
Risk management for phthalates is driven by scientific assessments of their potential hazards and exposure pathways. The primary strategies involve source control by limiting the use of hazardous phthalates in products, especially those intended for vulnerable populations like children. nih.govresearchgate.net
Policy development often follows a path of identifying hazards, assessing risks, and implementing targeted regulations. For phthalates, this has led to:
Restrictions on Concentration: The most common strategy is setting a maximum concentration limit (e.g., 0.1% by weight) for specific phthalates in consumer products, particularly toys, childcare articles, and food-contact materials. compliancegate.commeasurlabs.com
Authorisation for Use: The EU's REACH framework uses authorisation as a key risk management tool. ecomundo.euwikipedia.org By placing substances like the isomers of this compound on the Authorisation List, regulators ensure that their use is only permitted when the risk is adequately controlled and when no suitable alternatives are available. This policy encourages substitution with safer chemicals. ineris.fr
Chemical Action Plans: Agencies like the U.S. EPA develop action plans to prioritize and evaluate groups of related chemicals, such as phthalates. researchgate.net This allows for a more comprehensive approach rather than regulating substances one by one. These plans can lead to the issuance of rules, such as Significant New Use Rules (SNURs), which require manufacturers to notify the agency before using a chemical for a new purpose. researchgate.net
Cumulative Risk Assessment: There is a growing scientific and regulatory focus on the cumulative effects of exposure to multiple phthalates. canada.ca Since different phthalates can have similar toxicological effects (e.g., on the male reproductive system), risk assessments are beginning to consider the combined exposure from all sources. The EPA is developing approaches for the cumulative risk assessment of high-priority phthalates. epa.gov
Public Health Communications and Awareness Campaigns
Public health communication regarding phthalates generally focuses on the chemical class as a whole rather than on individual substances like this compound. This is partly because consumer products are typically not labeled with the specific type of phthalate they contain, and the health concerns are often similar across a subgroup of phthalates.
Key messages in public health campaigns often include:
General Information: Educating the public about what phthalates are, where they are found (e.g., flexible plastics, cosmetics, food packaging), and why they are a concern (e.g., potential endocrine disruption). nih.govplos.org
Exposure Reduction Tips: Providing practical advice to consumers who wish to reduce their exposure. This can include choosing products labeled "phthalate-free," avoiding heating foods in plastic containers, and reducing the use of certain personal care products.
Targeting Vulnerable Populations: Communications often highlight the increased vulnerability of pregnant women, infants, and children to the effects of endocrine-disrupting chemicals. nih.gov
Alternatives to Diheptyl Phthalate: Research and Development
Identification and Characterization of Sustainable Plasticizer Alternatives
The search for sustainable alternatives has led to the investigation of a wide array of chemical compounds, broadly categorized as non-phthalate and bio-based plasticizers. marketresearchintellect.com These alternatives aim to match the performance of phthalates while offering improved safety profiles and reduced environmental impact. witmansgroup.com
A primary focus of research has been on non-phthalate esters that function as effective plasticizers but have different toxicological profiles. Common alternatives that have been developed and commercialized include terephthalates, citrates, succinates, trimellitates, and benzoates. mdpi.comnexanteca.comsci-hub.se
Terephthalates: These are isomers of ortho-phthalates where the ester groups are on opposite sides of the phenyl ring. umd.edu This structural difference is believed to hinder the molecule's ability to bind to hormone receptors. umd.edu Dioctyl terephthalate (B1205515) (DOTP or DEHT) is a widely used general-purpose non-phthalate plasticizer known for its low volatility and good resistance to migration. umd.edusouthcitypetrochem.com
Citrates: Derived from citric acid, these plasticizers are considered non-toxic and are often used in sensitive applications like food packaging, medical devices, and toys. alfa-chemistry.comjinlichemical.com Acetyl tributyl citrate (B86180) (ATBC) is a prominent example, valued for its low volatility and good flexibility. southcitypetrochem.comalfa-chemistry.com
Succinates: Based on succinic acid, which can be derived from biomass conversion, these esters are stable and biodegradable. mdpi.com Dialkyl succinates with longer alkyl chains, such as dioctyl succinate (B1194679) (DOS), have demonstrated plasticizing properties similar or even superior to those of phthalate (B1215562) esters. mdpi.com Recent toxicological screenings have identified DOS as a promising alternative with no significant negative impacts on the integrity of male germline stem cells in laboratory tests. nih.gov
Trimellitates: These are known for their high-temperature resistance and low volatility. jinlichemical.com Tris-2-ethylhexyl trimellitate (TOTM) is used in demanding applications like high-temperature PVC wire and cable insulation due to its excellent resistance to heat, oil, and water. southcitypetrochem.comsu.se
Benzoates: Diethylene glycol dibenzoate and other benzoate (B1203000) esters are valued for their strong solvency and are often used in blends with other plasticizers to optimize performance in PVC and other polymers. specialchem.com
Table 1: Overview of Common Non-Phthalate Plasticizer Alternatives
| Category | Chemical Name | Key Features | Common Applications |
| Terephthalate | Dioctyl terephthalate (DOTP/DEHT) | General purpose, low volatility, low migration, good low-temperature flexibility. southcitypetrochem.com | Toys, childcare products, PVC sheets, flooring, wire insulation. southcitypetrochem.com |
| Citrate | Acetyl Tributyl Citrate (ATBC) | Low toxicity, low volatility, good flexibility. southcitypetrochem.comalfa-chemistry.com | Food packaging, medical devices, toys, personal hygiene products. southcitypetrochem.comjinlichemical.comnih.gov |
| Succinate | Dioctyl succinate (DOS) | High compatibility with polymers, good plasticization efficiency, biodegradable. mdpi.com | Cosmetics, personal care products, adhesives, sealants, coatings. mdpi.com |
| Trimellitate | Tris-2-ethylhexyl trimellitate (TOTM) | Excellent performance in heat, oil, and water resistance; low migration. southcitypetrochem.comsu.se | High-temperature PVC wire & cable, gaskets. southcitypetrochem.comsu.se |
| Cycloaliphatic | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | High-volume alternative, approved for food contact materials. su.se | Medical devices, toys, food packaging. su.se |
| Benzoate | Diethylene Glycol Dibenzoate (DEGDB) | Strong solvency, good UV stability, stain and oil extraction resistance. specialchem.com | Plastics and films, paints and coatings, adhesives. southcitypetrochem.comspecialchem.com |
The drive for sustainability has spurred significant innovation in plasticizers derived from renewable resources, reducing reliance on petrochemical feedstocks. marketresearchintellect.commdpi.com These bio-based plasticizers often have the advantages of being renewable, biodegradable, and having low toxicity. mdpi.com
Epoxidized Vegetable Oils: Epoxidized soybean oil (ESBO) and epoxidized linseed oil (ELO) are widely used bio-based plasticizers. alfa-chemistry.commdpi.com They are produced through the epoxidation of vegetable oils and also function as heat stabilizers in PVC materials. alfa-chemistry.commdpi.com
Glycerol Esters: Glycerol, a byproduct of biodiesel production, can be esterified to create plasticizers suitable for applications requiring low hardness and good flexibility. alfa-chemistry.comresearchgate.net
Citric Acid Esters: As mentioned previously, citrates like ATBC are often derived from natural citric acid, making them a key class of bio-based plasticizers. alfa-chemistry.com
Cardanol-based Plasticizers: Derived from cashew nut shell liquid (CNSL), an inedible agricultural byproduct, cardanol-based plasticizers are a promising and sustainable alternative that does not compete with the food supply. rsc.org They offer renewability and efficient plasticizing performance. rsc.org
Bacterial Polymers: Emerging research is exploring the use of bacterial polymers, such as polyhydroxyalkanoates (PHAs), as precursors for sustainable plasticizers. chemrxiv.org A derivative known as PHO-hexyl has shown plasticizing effects in PVC and TPU that are comparable to traditional phthalates. chemrxiv.org
Table 2: Examples of Bio-Based and Renewable Plasticizer Alternatives
| Type | Source Material | Examples | Key Characteristics |
| Epoxidized Oils | Vegetable Oils (Soybean, Linseed) | Epoxidized Soybean Oil (ESBO), Epoxidized Linseed Oil (ELO) | Renewable, acts as a co-stabilizer, widely used in food packaging. alfa-chemistry.commdpi.com |
| Citrate Esters | Citric Acid (from fermentation) | Acetyl Tributyl Citrate (ATBC), Tributyl Citrate (TBC) | Biodegradable, low toxicity, suitable for sensitive applications. alfa-chemistry.com |
| Glycerol Esters | Glycerol (byproduct of biodiesel) | Glycerol diacetomonolaurate | Utilizes a waste stream, provides good flexibility. alfa-chemistry.comresearchgate.net |
| Cardanol Derivatives | Cashew Nut Shell Liquid (CNSL) | Cardanol-based esters | From non-edible biomass, good solvent resistance, efficient plasticization. rsc.org |
| Polymeric | Bacterial Polymers | Polyhydroxyalkanoate (PHA) derivatives (e.g., PHO-hexyl) | Synthesized from sustainable resources, comparable performance to phthalates. chemrxiv.org |
Non-Phthalate Plasticizers (e.g., Terephthalates, Citrates, Succinates)
Comparative Toxicological and Environmental Impact Assessments of Alternatives
A critical aspect of developing alternatives is ensuring they are not "regrettable substitutions" with similar or new health and environmental risks. nih.govrsc.org Extensive research has been conducted to compare the toxicological profiles of these emerging plasticizers to the phthalates they aim to replace.
Generally, many common alternatives demonstrate a better toxicological profile than regulated phthalates like DEHP. mst.dk For most alternatives, the long-term Derived No-Effect Levels (DNELs), a measure of safe exposure, are higher than those for DEHP, indicating lower toxicity. su.se For example, a comparative analysis of developmental toxicity showed that alternatives like DOTP, DINCH, ATBC, and TOTM had higher No Observed Adverse Effect Levels (NOAELs) than banned phthalates, meaning they are less toxic in this regard. chemanager-online.com
However, there are still data gaps for some compounds, and caution is warranted. nih.govrsc.orgacs.org Some studies indicate that alternative plasticizers such as adipates, terephthalates, and cyclohexane (B81311) dicarboxylic acids have high octanol-water partition coefficients (logKow), which are comparable to phthalates and suggest a potential for bioaccumulation. nih.govrsc.org Certain alternatives, including ATBC, DINCH, DEHT, and TOTM, have shown potential for endocrine-disrupting properties or other toxic effects in some studies, highlighting the need for continued research. nih.govrsc.orgacs.org
In contrast, specific new compounds have been identified as potentially safer 'green plasticizers'. nih.gov A study focusing on male germline stem cells found that two newly developed compounds, 1,4-butanediol (B3395766) dibenzoate (BDDB) and dioctyl succinate (DOS), had no detectable toxic effects in the assays performed. nih.gov
Performance Evaluation of Alternatives in Polymer Applications
For an alternative plasticizer to be commercially viable, it must meet the performance requirements of the final product. This includes providing the necessary flexibility, durability, and processability to the polymer matrix, typically PVC.
General Performance: Many non-phthalate alternatives offer performance comparable to or, in some cases, better than phthalates. Dialkyl succinates with longer chains and polymeric plasticizers can reduce migration, extraction, and volatility. mdpi.comscielo.br Terephthalates like DOTP are effective general-purpose plasticizers, while trimellitates like TOTM excel in high-temperature applications. southcitypetrochem.com
Bio-based Performance: Bio-based plasticizers have also demonstrated strong performance. Field trials of Dow's ECOLIBRIUM™ bio-based plasticizers in wire and cable applications showed they exhibit the same performance and feel as incumbent PVC plasticizers while meeting all flame resistance requirements. plastemart.com Similarly, research on PVC films found that a combination of hydrogenated castor oil and epoxidized soybean oil resulted in mechanical performance comparable to that of films made with conventional toxic plasticizers. researchgate.net
Challenges: Not all alternatives are direct drop-in replacements. Some, like adipates, may offer better low-temperature properties but can be more volatile and have higher migration rates than phthalates. specialchem.com The performance of a plasticizer is highly dependent on the specific polymer system and application, often requiring formulation adjustments. scielo.br
Innovation in Material Science for Safer Plasticizers
The field of material science continues to drive innovation in the development of safer plasticizers. Research is moving beyond simple substitution to designing molecules with inherent safety and sustainability.
One area of innovation is the development of "smart plasticizers," which are engineered to respond to external stimuli like temperature, offering enhanced material performance. marketresearchintellect.com Another significant trend is the integration of novel plasticizers into advanced manufacturing processes like 3D printing, where they can improve the printability and mechanical properties of the final parts. gst-chem.com
The use of sustainable and unconventional feedstocks is a major focus. This includes leveraging inedible agricultural byproducts like cashew nut shell liquid to create high-performance plasticizers, thereby avoiding competition with food sources. rsc.org Furthermore, pioneering research into using bacterially synthesized polymers like PHAs as precursors for plasticizers represents a new frontier in creating high-performance, sustainable materials from renewable resources like biomass or even plastic waste. chemrxiv.org This approach opens up possibilities for a circular economy model in plasticizer production.
Q & A
Basic: What analytical techniques are recommended for quantifying DHpP in plastic materials?
To quantify DHpP in plastic-based materials, researchers should employ a combination of extraction and chromatographic methods.
- Extraction : Use Soxhlet extraction with solvents like hexane or dichloromethane to isolate DHpP from polymer matrices. For migration studies, simulate real-world conditions (e.g., water or ethanol immersion at 40–60°C for 24–72 hours) to assess leaching potential .
- Detection : Gas chromatography-mass spectrometry (GC-MS) is preferred for its sensitivity in detecting phthalates at trace levels (detection limits <0.1 µg/g). High-performance liquid chromatography (HPLC) with UV detection is an alternative but may require derivatization for improved resolution .
- Validation : Include internal standards (e.g., deuterated phthalates) to correct for matrix effects and ensure recovery rates of 80–120% .
Basic: How do environmental factors influence DHpP migration from reusable plastics?
DHpP migration is temperature-, pH-, and solvent-dependent. Methodological approaches include:
- Temperature : Accelerated aging tests (e.g., 70°C for 10 days) to simulate long-term storage. Studies show DHpP migration increases exponentially with temperature due to polymer matrix loosening .
- Solvent : Use food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods) per EU Regulation 10/2011. DHpP’s log P (~8.3) indicates higher affinity for lipophilic solvents .
- Data Collection : Measure migrated DHpP via GC-MS at intervals (e.g., 24h, 72h) and model kinetics using Fickian diffusion equations .
Advanced: How to design experiments resolving contradictions in DHpP toxicity data across studies?
Contradictions often arise from variability in exposure models, endpoints, and analytical methods. A robust workflow includes:
- Meta-Analysis Framework : Aggregate data from in vitro (e.g., MCF-7 cell assays for estrogenicity) and in vivo (e.g., zebrafish embryotoxicity) studies. Use statistical tools (R or Python) to weight studies by sample size and detection limits .
- Confounding Variables : Control for metabolites (e.g., monoheptyl phthalate) and co-exposure to other plasticizers (e.g., DEHP) using factorial designs .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to identify thresholds for endocrine disruption, accounting for non-monotonic responses .
Advanced: How to optimize DHpP degradation studies using response surface methodology (RSM)?
RSM is ideal for evaluating interactions between degradation parameters (e.g., pH, microbial inoculum, temperature).
-
Design : Use central composite design (CCD) in software like Design Expert to test 3–5 factors across 20–30 runs. For DHpP, prioritize factors such as UV intensity (mW/cm²), TiO₂ catalyst concentration (wt%), and reaction time .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
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Analysis : Fit data to a quadratic model and validate via ANOVA. For example, a study might reveal optimal DHpP photodegradation at pH 5.8, 45°C, and 2.5% TiO₂, achieving >90% degradation in 6h .
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Validation : Confirm degradation products (e.g., phthalic acid) via LC-MS/MS and assess residual toxicity using bioassays .
Basic: What are the key physicochemical properties of DHpP relevant to environmental persistence?
Critical properties include:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 362.5 g/mol | Influences partitioning in lipid-rich tissues |
| Log P (octanol-water) | ~8.3 | Predicts bioaccumulation potential in aquatic organisms |
| Water Solubility | 0.12 mg/L (25°C) | Explains low leaching in aqueous environments compared to shorter-chain phthalates |
| Vapor Pressure | 1.3 × 10⁻⁸ mmHg (25°C) | Indicates low volatility and persistence in soils/sediments |
| Data derived from experimental measurements in migration studies . |
Advanced: How to assess DHpP’s endocrine-disrupting effects relative to other phthalates?
- In Vitro Models : Use ERα/ERβ reporter gene assays (e.g., HELN ERα cells) to compare DHpP’s estrogenic potency (EC₅₀) to DEHP and DBP. Studies show DHpP exhibits weaker receptor binding (EC₅₀ ~10⁻⁵ M vs. 10⁻⁶ M for DBP) .
- In Vivo Endpoints : Measure vitellogenin levels in male zebrafish exposed to DHpP (0.1–10 µM). Pair with transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis) .
- Statistical Analysis : Apply comparative benchmark dose (cBMD) modeling to rank phthalates by hazard quotients, adjusting for metabolic activation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

